molecular formula C10H9N3 B566752 [2,3'-Bipyridin]-5'-amine CAS No. 1245745-55-4

[2,3'-Bipyridin]-5'-amine

Cat. No.: B566752
CAS No.: 1245745-55-4
M. Wt: 171.203
InChI Key: RSKMKJSRFVPLBR-UHFFFAOYSA-N
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Description

[2,3'-Bipyridin]-5'-amine (CAS 1245745-55-4) is a high-value bipyridine derivative with a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol . This compound serves as a versatile chemical building block and key intermediate in advanced research and development. Its structure, which incorporates an amine functional group on a bipyridine scaffold, makes it particularly valuable in medicinal chemistry for the synthesis of more complex molecules . The bipyridine core is also of significant interest in materials science, as demonstrated by related research where similar structures are used to create novel paramagnetic chelating ligands for investigating magnetic properties in transition metal complexes . As a standard practice, researchers should handle this material in accordance with laboratory safety protocols. The supplied product has a minimum purity of 95% and is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-pyridin-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKMKJSRFVPLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735034
Record name [2,3'-Bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245745-55-4
Record name [2,3'-Bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of [2,3'-Bipyridin]-5'-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: For Research, Scientific, and Drug Development Professionals.

Abstract

[2,3'-Bipyridin]-5'-amine is a heterocyclic aromatic amine featuring a bipyridine core, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, synthetic strategies, reactivity, and applications, with a particular focus on its potential in drug discovery. The bipyridine framework serves as a privileged structural motif, capable of acting as a versatile chelating ligand and a rigid scaffold for presenting pharmacophoric elements.[1] Understanding the nuanced chemical characteristics of this amine is paramount for its effective utilization in the design of novel therapeutics and functional materials.

Introduction to Bipyridine Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are the cornerstone of modern drug discovery, with bipyridine derivatives holding a place of prominence.[2] Their ability to form stable complexes with a wide range of metal ions has led to applications in catalysis, analytical chemistry, and photochemistry.[3][4] From a medicinal chemistry perspective, the bipyridine core is considered a "privileged scaffold" because it can interact with multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional orientation.

The aminopyridine moiety, in particular, is a valuable pharmacophore. Unlike its aniline analogue, the 2-aminopyridine structure has a reduced oxidation potential, making it less prone to metabolic conversion into toxic nitroso species and thus a safer alternative in drug design.[5] The combination of the bipyridine's structural rigidity and the amine's functional versatility makes molecules like [2,3'-Bipyridin]-5'-amine attractive starting points for developing novel therapeutic agents, including kinase inhibitors, receptor antagonists, and anti-infective compounds.[6]

Core Chemical Profile of [2,3'-Bipyridin]-5'-amine

The fundamental properties of [2,3'-Bipyridin]-5'-amine define its physical behavior and potential for chemical modification. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-(Pyridin-2-yl)pyridin-3-amineN/A
CAS Number 1245745-55-4ChemicalBook
Molecular Formula C₁₀H₉N₃ChemicalBook
Molecular Weight 171.20 g/mol ChemicalBook
Canonical SMILES C1=CC=NC(=C1)C2=CC(=CN=C2)NPubChem
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsN/A

2D Chemical Structure:

Chemical structure of [2,3'-Bipyridin]-5'-amine

Spectroscopic and Analytical Characterization

Protocol: Standard Analytical Workflow

  • Mass Spectrometry (MS): Dissolve a ~1 mg/mL sample in methanol or acetonitrile. Use Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ peak would be at m/z 172.08.

  • Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Acquire a proton spectrum. The aromatic region (7.0-9.0 ppm) will show a complex pattern of doublets, triplets, and multiplets corresponding to the 7 protons on the bipyridine rings. The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which is concentration-dependent.

    • ¹³C NMR: Acquire a carbon spectrum. Expect 10 distinct signals in the aromatic region (~110-160 ppm).

    • Confirmation: 2D NMR experiments (COSY, HSQC, HMBC) can be used to assign all proton and carbon signals definitively.

  • Infrared (IR) Spectroscopy: Analyze the sample as a KBr pellet or using an ATR accessory. Key vibrational bands confirm the presence of the primary amine and aromatic rings.

Table: Predicted Spectroscopic Data

TechniqueFeatureExpected Range / PatternRationale
¹H NMR Aromatic Protons (Ar-H)7.0 - 9.0 ppmProtons on electron-deficient pyridine rings are deshielded.
Amine Protons (-NH₂)~3.5 - 5.5 ppm (DMSO-d₆)Broad signal, exchangeable with D₂O. Chemical shift is solvent and concentration dependent.
¹³C NMR Aromatic Carbons (Ar-C)110 - 160 ppmCharacteristic range for sp² hybridized carbons in pyridine rings.
IR Spec. N-H Stretch3300 - 3500 cm⁻¹ (two bands)Asymmetric and symmetric stretching modes characteristic of a primary amine.
N-H Bend1580 - 1650 cm⁻¹Scissoring vibration of the primary amine group.
C=C, C=N Stretch1400 - 1600 cm⁻¹Aromatic ring stretching vibrations.
Mass Spec. [M+H]⁺m/z 172.08Calculated exact mass for C₁₀H₁₀N₃⁺.

Synthesis and Purification Strategies

The synthesis of unsymmetrical bipyridines like [2,3'-Bipyridin]-5'-amine is most effectively achieved using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming the C-C bond between the two pyridine rings due to its functional group tolerance and the commercial availability of starting materials.[4][7]

Proposed Synthetic Workflow: Suzuki Coupling

The logical approach involves coupling a pyridine boronic acid (or ester) with a halo-aminopyridine. In this case, coupling 2-pyridylboronic acid with 5-amino-3-bromopyridine is a viable route.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A 5-Amino-3-bromopyridine C Suzuki-Miyaura Coupling A->C B 2-Pyridylboronic Acid B->C D Aqueous Workup C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) E Column Chromatography D->E F [2,3'-Bipyridin]-5'-amine E->F

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol uses a standard palladium catalyst and a carbonate base, which is effective for coupling pyridyl halides with pyridylboronic acids.[1] The dioxane/water solvent system ensures solubility for both the organic and inorganic reagents.

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-3-bromopyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling N₂ through it for 15-20 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure [2,3'-Bipyridin]-5'-amine.

Chemical Reactivity and Derivatization Potential

The reactivity of [2,3'-Bipyridin]-5'-amine is dominated by two key features: the nucleophilic primary amine and the electron-deficient pyridine rings. The two pyridine ring nitrogens also provide sites for protonation or metal coordination.

  • Amine Group Reactivity: The -NH₂ group is a potent nucleophile and a site for hydrogen bonding. It readily undergoes reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Reaction with alkyl halides (though N-alkylation can be challenging to control and may lead to over-alkylation).

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer reactions).[8]

  • Pyridine Ring Reactivity: The pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the amino group is a strong activating group, directing electrophiles to the ortho and para positions (C4' and C6'). Nucleophilic aromatic substitution (SₙAr) is more common, especially if a good leaving group is present on the ring.

Caption: Key reactive sites on [2,3'-Bipyridin]-5'-amine.

Applications in Drug Discovery and Development

The bipyridine scaffold is a validated pharmacophore in numerous therapeutic areas. Its value lies in its ability to position key binding groups in precise orientations and to chelate metal ions that may be essential for enzyme function. Derivatives of aminobipyridine are being investigated across multiple fields.

  • Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif that forms hydrogen bonds with the enzyme's backbone. The aminopyridine structure is an excellent mimic of the adenine core of ATP and can serve as this hinge-binder. The second pyridine ring can be functionalized to extend into other pockets of the kinase active site to achieve potency and selectivity.

  • Receptor Modulation: The rigid structure of the bipyridine core is ideal for designing ligands that fit into the well-defined binding pockets of receptors. For instance, triaryl-pyridinone derivatives, which contain a bipyridine-like element, have been developed as potent noncompetitive AMPA receptor antagonists for treating epilepsy.

  • Anti-Infective Agents: The chelating properties of bipyridines are crucial for their use as anti-infective agents. By sequestering essential metal ions, these compounds can disrupt microbial metabolic processes. Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds.

G A [2,3'-Bipyridin]-5'-amine (Core Scaffold) B Derivatization (See Section 5.0) A->B C Library of Analogs B->C D Target-Based Screening C->D E Kinase Inhibitors D->E F GPCR Modulators D->F G Anti-Infectives D->G H Lead Optimization E->H F->H G->H I Drug Candidate H->I

Caption: Drug discovery workflow utilizing the bipyridine core.

Safety, Handling, and Storage

As with any aromatic amine, [2,3'-Bipyridin]-5'-amine should be handled with care, assuming it may be toxic and irritant.[8] Primary aromatic amines as a class can be absorbed through the skin and may cause irritation or allergic reactions.[9]

Protocol: Safe Handling Procedures

  • Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[10][11]

  • Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • ResearchGate. (2025). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Available at: [Link]

  • ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Available at: [Link]

  • Thieme. (n.d.). Synthesis of 2,2¢-Bipyridines via Suzuki–Miyaura Cross-Coupling. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.
  • Royal Society of Chemistry. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Available at: [Link]

  • Prochestill. (2026). Understanding Bipyridine Derivatives: Synthesis and Applications. Available at: [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Available at: [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

  • ACS Publications. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Available at: [Link]

  • University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes. Available at: [Link]

  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Sustainability Directory. (2025). Aromatic Amine Exposure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Available at: [Link]

  • ACS Publications. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of [2,3'-Bipyridin]-5'-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2,3'-Bipyridin]-5'-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile coordination properties and potential as a pharmacophore. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, the development of novel materials, and for elucidating structure-property relationships. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques involved in the crystal structure analysis of [2,3'-Bipyridin]-5'-amine, from synthesis and single-crystal growth to advanced structural elucidation and the interpretation of intermolecular interactions. This document is intended to serve as a practical handbook for researchers, offering both theoretical grounding and field-proven insights into the experimental choices and validation processes that underpin a robust crystallographic study.

Introduction: The Significance of [2,3'-Bipyridin]-5'-amine in Modern Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Bipyridine derivatives, in particular, are renowned for their ability to act as strong chelating agents for a wide range of metal ions, a property that has been extensively exploited in catalysis, photosensitization, and the construction of complex supramolecular architectures.[1][2] The introduction of an amine substituent, as in [2,3'-Bipyridin]-5'-amine, further enhances the molecule's functionality by providing a site for hydrogen bonding and further chemical modification.

The precise arrangement of atoms and molecules in the solid state, or the crystal structure, dictates many of a material's bulk properties, including its solubility, stability, and bioavailability in the context of pharmaceuticals. For drug development professionals, a detailed understanding of the crystal structure of a lead compound like [2,3'-Bipyridin]-5'-amine is a critical component of the pre-formulation and lead optimization stages. It allows for the identification of potential polymorphs, the understanding of crystal packing forces, and the rational design of derivatives with improved physicochemical properties.

This guide will walk through the essential steps to achieve a comprehensive crystal structure analysis of [2,3'-Bipyridin]-5'-amine, beginning with its chemical synthesis.

Synthesis and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of [2,3'-Bipyridin]-5'-amine can be approached through several modern synthetic strategies for bipyridine derivatives, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.[2] A plausible and effective route involves the Suzuki coupling of a protected 5-aminopyridine-3-boronic acid derivative with a 2-halopyridine.

Experimental Protocol: Synthesis of [2,3'-Bipyridin]-5'-amine via Suzuki Coupling

  • Preparation of Precursors:

    • Synthesize 5-amino-3-bromopyridine and 2-pyridylboronic acid or a suitable derivative. The amino group on the bromopyridine may require protection (e.g., as a Boc-carbamate) to prevent side reactions.

  • Cross-Coupling Reaction:

    • In a nitrogen-flushed Schlenk flask, combine the protected 5-amino-3-bromopyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

    • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture under reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary):

    • If a protecting group was used, deprotect the purified intermediate. For a Boc group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Neutralize the reaction mixture and extract the final product.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Protected 5-amino-3-bromopyridine Process Suzuki Coupling Reactant1->Process Reactant2 2-Pyridylboronic acid Reactant2->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ Base->Process Solvent Dioxane/Water Solvent->Process Purification Column Chromatography Process->Purification Deprotection Deprotection (if needed) Purification->Deprotection Product [2,3'-Bipyridin]-5'-amine Deprotection->Product

Caption: Workflow for the synthesis of [2,3'-Bipyridin]-5'-amine.

Single-Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of various conditions. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined shape with smooth faces.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Screening Crystallization Conditions:

  • Solvent Selection: Test the solubility of [2,3'-Bipyridin]-5'-amine in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Technique Application: For promising solvents where the compound has moderate solubility, set up crystallization trials using the techniques described above.

  • Systematic Variation: Vary parameters such as concentration, temperature, and the choice of anti-solvent in vapor diffusion experiments.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and mount them for X-ray diffraction analysis.[3]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[3][4]

Data Collection

The mounted crystal is placed on a goniometer in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[5] The crystal is rotated, and the diffracted X-rays are collected by a detector.[6]

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: Mount a suitable single crystal on a glass fiber or a cryoloop.[5]

  • Instrument Setup: Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[6]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves a series of omega and phi scans.[6]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the individual reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects, and absorption.

Data_Collection_Workflow Start High-Quality Single Crystal Mount Mount Crystal on Goniometer Start->Mount XRay Irradiate with X-rays Mount->XRay Rotate Rotate Crystal XRay->Rotate Detect Collect Diffraction Pattern Rotate->Detect Process Integrate and Scale Data Detect->Process Output Reflection Data (hkl, I, σ(I)) Process->Output

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the difference electron density map. The final structural data is typically compiled into a Crystallographic Information File (CIF).

Table 1: Representative Crystallographic Data for a Bipyridine Derivative

ParameterExample Value
Chemical FormulaC₁₀H₉N₃
Formula Weight171.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)11.234(3)
β (°)109.87(1)
Volume (ų)913.4(4)
Z4
Density (calc) (g/cm³)1.245
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123
Goodness-of-fit (S)1.05

Note: These are example values for a hypothetical related compound and would need to be determined experimentally for [2,3'-Bipyridin]-5'-amine.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Once the crystal structure is solved, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within the crystal lattice.[7] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[8]

Methodology: Generating and Interpreting Hirshfeld Surfaces

  • CIF Input: The analysis is performed using software such as CrystalExplorer, which takes the CIF file of the refined crystal structure as input.[7]

  • Surface Generation: The software calculates the Hirshfeld surface for the molecule of interest. The surface is generated based on the electron distribution of the molecule and its neighbors in the crystal.[8]

  • Mapping Properties: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. Common properties include:

    • d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are often indicative of hydrogen bonds.

    • Shape Index and Curvedness: These properties describe the shape of the surface and can be used to identify π-π stacking interactions, which appear as flat, parallel regions.

    • Electrostatic Potential: Mapping the electrostatic potential onto the surface reveals the electron-rich and electron-poor regions of the molecule, which can help to rationalize the observed intermolecular interactions.[9]

  • 2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into two-dimensional "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[10]

Hirshfeld_Analysis CIF Crystallographic Information File (CIF) Software CrystalExplorer Software CIF->Software Generate_HS Generate Hirshfeld Surface Software->Generate_HS Map_Properties Map Properties (d_norm, Shape Index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Analysis Analyze Intermolecular Interactions Map_Properties->Analysis Generate_FP->Analysis

Caption: Workflow for Hirshfeld surface analysis.

For [2,3'-Bipyridin]-5'-amine, one would expect the Hirshfeld surface analysis to reveal significant N-H···N hydrogen bonding interactions involving the amine group and the pyridine nitrogen atoms. Additionally, π-π stacking interactions between the bipyridine rings are also likely to play a role in the crystal packing.

Applications in Drug Development and Materials Science

The detailed structural information obtained from this comprehensive analysis has significant implications for both drug development and materials science.

  • In Drug Development: A thorough understanding of the crystal structure and intermolecular interactions of [2,3'-Bipyridin]-5'-amine can inform the design of more effective drug candidates. For example, by understanding the hydrogen bonding network, medicinal chemists can design derivatives with improved solubility and membrane permeability. Furthermore, identifying and characterizing different polymorphs is crucial for ensuring the batch-to-batch consistency and therapeutic efficacy of a drug product.

  • In Materials Science: The ability of [2,3'-Bipyridin]-5'-amine to form predictable intermolecular interactions, such as hydrogen bonds and π-π stacking, makes it an attractive building block for the design of functional materials. By modifying the molecular structure, it is possible to tune the crystal packing and, consequently, the material's properties, such as its optical or electronic behavior.

Conclusion

The crystal structure analysis of [2,3'-Bipyridin]-5'-amine is a multi-faceted process that integrates synthetic chemistry, single-crystal X-ray diffraction, and computational analysis. Each step, from the initial synthesis to the final interpretation of intermolecular interactions, is critical for obtaining a complete and accurate understanding of the compound's solid-state structure. The insights gained from such an analysis are invaluable for researchers in drug discovery and materials science, providing a solid foundation for the rational design of new molecules and materials with tailored properties. This guide has provided a comprehensive roadmap for conducting such an analysis, emphasizing the importance of a systematic and rigorous approach to ensure the scientific integrity and trustworthiness of the results.

References

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • YouTube. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intercalation of p-Aminopyridine and p-Ethylenediamine Molecules into Orthorhombic In1.2Ga0.8S3 Single Crystals. Retrieved from [Link]

  • ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CID 177806852 | C12H13N3O. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

  • National Institutes of Health. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • YouTube. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino}-2-methylphenyl)pyridine-3-carboxamide | C24H22F2N4O3 | CID 155908695. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular interactions between molecules of 4-aminopyridine a).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

  • CAS. (n.d.). 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • YouTube. (2025, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • National Institutes of Health. (2012, December 4). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Retrieved from [Link]

  • ACS Publications. (2014, April 22). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

Sources

A-01: An In-Depth Technical Guide to the Discovery and History of Substituted Bipyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2'-bipyridine scaffold is one of the most ubiquitous and versatile chelating ligands in modern chemistry.[1] Its journey from a laboratory curiosity in the late 19th century to a cornerstone of catalysis, materials science, and pharmaceutical development is a compelling narrative of scientific innovation. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted bipyridines. We delve into the foundational synthesis by Fritz Blau, trace the progression of synthetic methodologies from classical Ullmann couplings to the transformative power of palladium-catalyzed cross-coupling reactions, and examine the causality behind these pivotal experimental advancements. The guide further explores the critical role of substituent effects in tuning the electronic and steric properties of bipyridine ligands, which has been paramount to their application in forming highly functional metal complexes and bioactive molecules. Detailed protocols, comparative data, and workflow visualizations are provided to offer both a historical perspective and practical insights for today's research and development professionals.

Chapter 1: The Genesis of a Privileged Scaffold: Discovery and Early Years

The story of 2,2'-bipyridine (bpy) begins in 1888 with the German chemist Fritz Blau.[1] Through the dry distillation of copper(II) pyridine-2-carboxylate, Blau isolated a new crystalline base with a melting point of 70 °C.[1] He correctly identified its structure as α,α'-Dipyridyl and, most notably, reported its remarkable ability to form an intensely red complex with iron(II) sulfate.[1][2] This observation was the first glimpse into the extraordinary coordination chemistry that would come to define the bipyridine family.

Blau's initial synthesis was low-yielding, but his subsequent work laid the groundwork for coordination chemistry. He established the 3:1 ligand-to-metal stoichiometry in the iron complex, which we now formulate as [Fe(bpy)₃]²⁺, and described its oxidation to the blue [Fe(bpy)₃]³⁺.[1] These early investigations demonstrated the bidentate chelating nature of 2,2'-bipyridine, a defining characteristic that underpins its vast applications.

The first substituted 2,2'-bipyridine, 6,6'-dimethyl-2,2'-bipyridine, was prepared by heating 2-methylpyridine in a sealed tube at high temperatures.[1] However, for several decades, the synthesis of new bipyridine derivatives remained challenging, relying on harsh, low-yielding methods that offered little control over regiochemistry or functional group tolerance.

Chapter 2: The Art of Bipyridine Synthesis: A Methodological Evolution

The demand for bipyridines with tailored properties for specific applications drove a revolution in synthetic chemistry. The ability to strategically place substituents on the bipyridine core is essential for tuning its electronic, steric, and photophysical characteristics.

Classical Approaches: The Ullmann Reaction

For many years, the primary method for synthesizing symmetrical bipyridines was the Ullmann coupling.[3][4] This reaction involves the copper-mediated homocoupling of 2-halopyridines.[4]

  • Causality and Limitations : The Ullmann reaction, while historically significant, suffers from major drawbacks that limit its utility. It requires high temperatures (often exceeding 200 °C), stoichiometric amounts of copper, and has a poor substrate scope.[3][4] The harsh conditions are incompatible with many sensitive functional groups, severely restricting the complexity of the bipyridines that can be synthesized. Despite these limitations, it remains a viable method for preparing certain symmetrical bipyridines.[3][4]

The Cross-Coupling Revolution

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century transformed the synthesis of substituted bipyridines, offering milder conditions, superior functional group tolerance, and unprecedented control over the final structure.[3][4] A common challenge across these methods is that the bipyridine product can itself act as a ligand, coordinating to the metal catalyst and reducing its activity.[3][4] This has spurred the development of highly active and specialized catalyst systems.

  • Stille Coupling : The Stille coupling utilizes organotin (stannane) reagents to couple with halopyridines.[3] It is highly effective and can succeed where other methods fail.[3][5] However, the primary drawback is the high toxicity of organotin compounds, which poses significant handling and disposal challenges.[3][5][6]

  • Negishi Coupling : The Negishi coupling employs organozinc reagents and is a powerful tool for bipyridine synthesis due to its high yields and mild reaction conditions.[5] The organozinc precursors are typically generated in situ from halopyridines or via transmetallation from organolithium species.[5] This method exhibits excellent tolerance for a wide array of functional groups, making it highly valuable in drug discovery and the synthesis of complex molecules.[4][5][6]

  • Suzuki Coupling : The Suzuki coupling, which pairs organoboron reagents (boronic acids or esters) with halides, has become one of the most widely used methods for constructing C-C bonds, including those in bipyridine synthesis.[4] The stability and low toxicity of boronic acids are significant advantages. A key challenge has been the instability of 2-pyridylboronic acids, but the development of stable boron esters and specialized catalyst systems has largely overcome this issue, enabling the efficient synthesis of a vast range of 2,2'-bipyridines.[4]

G cluster_0 Classical Method Ullmann Ullmann Coupling (2-Halopyridine) Catalyst Pd or Ni Catalyst Ullmann->Catalyst Cu Stille Stille Coupling (Pyridylstannane) Stille->Catalyst Pd Negishi Negishi Coupling (Pyridylzinc) Negishi->Catalyst Pd / Ni Suzuki Suzuki Coupling (Pyridylboronic Acid/Ester) Suzuki->Catalyst Pd Halopyridine Halopyridine Partner Halopyridine->Catalyst Product Substituted Bipyridine Catalyst->Product

Comparison of Key Synthetic Methodologies

The choice of synthetic route is dictated by the desired substitution pattern, scale, available starting materials, and tolerance for specific reagents.

MethodCoupling PartnerMetalKey AdvantagesKey Disadvantages
Ullmann Coupling Halopyridine (homo)CuSimple for symmetrical bipyridinesHarsh conditions, low yield, poor scope[3][4]
Stille Coupling OrganotinPdHigh reactivity, broad scopeToxic reagents[3][5][6]
Negishi Coupling OrganozincPd, NiMild conditions, high yield, excellent functional group tolerance[5][6]Moisture-sensitive reagents
Suzuki Coupling OrganoboronPdLow toxicity, stable reagents, commercially available starting materials[4]Instability of some 2-pyridylboronic acids[5]

Chapter 3: From Ligand to Luminary: The Rise of Bipyridines in Functional Chemistry

The true value of substituted bipyridines lies in their ability to form stable complexes with a wide range of metal ions.[7] The two nitrogen atoms act as a robust bidentate "pincer," creating a stable five-membered ring upon coordination. Substituents on the bipyridine rings are not passive observers; they are critical design elements that modulate the properties of the resulting metal complex.

  • Electronic Tuning : Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen atoms, strengthening the ligand-metal bond and stabilizing higher oxidation states of the metal. Conversely, electron-withdrawing groups (e.g., trifluoromethyl, esters) decrease the electron density, which can be useful in tuning redox potentials and photophysical properties.

  • Steric Tuning : Bulky substituents, such as the tert-butyl groups in 4,4'-di-tert-butyl-2,2'-bipyridine, can enforce specific geometries, prevent unwanted side reactions like dimerization, and create protective pockets around the metal center, enhancing catalyst stability and selectivity.[8]

This tunability has made bipyridine-metal complexes central to numerous fields:

  • Photochemistry and Materials Science : The quintessential example is tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, first reported in 1936.[1][2] This complex and its substituted derivatives are renowned for their intense luminescence, photostability, and rich electrochemical properties, making them cornerstones of research in solar energy conversion, light-emitting diodes (OLEDs), and chemical sensors.[2]

  • Catalysis : Bipyridine ligands are essential in homogeneous catalysis. They stabilize catalytically active metal centers, and by modifying the substituents, researchers can fine-tune the catalyst's activity and selectivity for a vast range of organic transformations, from polymerizations to asymmetric synthesis.

G cluster_bpy 2,2'-Bipyridine Ligand M Metal Ion (e.g., Ru²⁺, Fe²⁺) N1 N M->N1 Coordination Bond N2 N M->N2 R1 R2 R3 R4 R⁴

Chapter 4: Substituted Bipyridines in the Pharmaceutical Arena

The same properties that make bipyridines excellent ligands—strong metal chelation and tunable electronics—also make them compelling scaffolds for drug development.[9] Bipyridine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[9]

The mechanism of action often involves the chelation of essential metal ions, such as iron or copper, thereby disrupting critical biological processes in pathogenic organisms or cancer cells. For example, by sequestering iron, bipyridine-based drugs can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells.[9]

Recent research has focused on developing bipyridine-metal complexes as targeted therapeutic agents. For instance, Ruthenium(II) polypyridine complexes are being investigated for photodynamic therapy, where the complex is administered and then activated by light at the tumor site to generate cytotoxic reactive oxygen species.[9] The ability to functionalize the bipyridine ligand allows for the attachment of targeting moieties to improve drug delivery and reduce off-target toxicity.

Chapter 5: Key Experimental Protocols

To provide a practical context, this section details a representative, modern synthesis of a commonly used substituted bipyridine.

Protocol: Nickel-Catalyzed Reductive Homocoupling of 4-tert-butyl-2-chloropyridine[10]

This procedure provides a simple, scalable, and ligand-free synthesis for 4,4'-di-tert-butyl-2,2'-bipyridine, a crucial ligand in catalysis and materials science.[10]

Step 1: Synthesis of 4-tert-butyl-2-chloropyridine

  • React 4-tert-butylpyridine with peracetic acid to form the corresponding N-oxide.[10]

  • Treat the N-oxide with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine.[10]

Step 2: Nickel-Catalyzed Dimerization

  • Setup : In an inert atmosphere (e.g., a glovebox), charge a reaction vessel with 4-tert-butyl-2-chloropyridine (1.0 eq).

  • Reagents : Add manganese powder (3.0 eq) as the terminal reductant and dimethylformamide (DMF) as the solvent.[10]

  • Catalyst : Add nickel(II) chloride (NiCl₂) (0.5 mol %).[10]

  • Reaction : Seal the vessel, remove it from the glovebox, and heat the mixture at 60 °C with vigorous stirring for 12-18 hours.

  • Work-up : After cooling to room temperature, quench the reaction with aqueous ammonia. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by sublimation or recrystallization to yield 4,4'-di-tert-butyl-2,2'-bipyridine as a white solid.

  • Self-Validation and Causality : This protocol is self-validating due to its robustness and scalability. The key choice is the use of an inexpensive, earth-abundant nickel catalyst instead of palladium. Manganese serves as a cost-effective terminal reductant to turn over the nickel catalytic cycle. A crucial insight is that no external ligand is required; the bipyridine product formed in the first catalytic turnover acts as the ligand for subsequent cycles, simplifying the reaction setup.[10]

G Start Charge Reactor: 4-tert-butyl-2-chloropyridine Mn powder, DMF Add_Catalyst Add NiCl₂ Catalyst (0.5 mol%) Start->Add_Catalyst Heat Heat to 60°C (12-18 h) Add_Catalyst->Heat Quench Quench with aq. NH₃ Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Aqueous Work-up & Purification (Sublimation) Extract->Purify End Final Product: 4,4'-di-tert-butyl-2,2'-bipyridine Purify->End

Chapter 6: Future Horizons

The history of substituted bipyridines is one of continuous innovation. Current research is focused on developing more sustainable and efficient synthetic methods, such as C-H activation, which allows for the direct functionalization of the bipyridine core without the need for pre-halogenated precursors. Furthermore, the application of bipyridines in photoredox catalysis, advanced materials, and targeted therapeutics continues to expand, ensuring that this "privileged ligand" will remain at the forefront of chemical science for the foreseeable future.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available at: [Link].

  • Constable, E. C. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(19), 4587. Available at: [Link].

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Molecules, 29(3), 633. Available at: [Link].

  • Knapp, D. M., & Weix, D. J. (2012). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Organic Syntheses, 89, 444-452. Available at: [Link].

  • Tris(bipyridine)ruthenium(II) chloride. Wikipedia. Available at: [Link].

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available at: [Link].

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Semantic Scholar. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Cancer Management and Research, 16, 123-138. Available at: [Link].

  • Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f)... ResearchGate. Available at: [Link].

  • Sampson, M. D., et al. (2014). Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. Journal of the American Chemical Society, 136(14), 5460-5471. Available at: [Link].

  • Biner, M., et al. (1992). Crystal and molecular structures of 3 and 2 at 105 K. Journal of the American Chemical Society, 114(13), 5205-5213. Available at: [Link].

  • The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was... ResearchGate. Available at: [Link].

  • Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 ' - Weix Group. Available at: [Link].

Sources

Methodological & Application

Synthesis of [2,3'-Bipyridin]-5'-amine Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the [2,3'-Bipyridin]-5'-amine Scaffold in Modern Drug Discovery

The [2,3'-bipyridin]-5'-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure, combined with strategically positioned nitrogen atoms and a reactive primary amine, provides an exceptional platform for designing molecules with high affinity and selectivity for various biological targets. The pyridine rings act as bioisosteres for phenyl groups, offering improved solubility and metabolic properties, while the amine functionality serves as a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR).

Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The ability of the bipyridine motif to engage in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases makes it a valuable starting point for the design of targeted therapeutics. This guide provides a comprehensive overview of the synthetic strategies for accessing [2,3'-bipyridin]-5'-amine and its derivatives, with a focus on robust and scalable methodologies suitable for a research and drug development environment. We will delve into the mechanistic rationale behind the chosen synthetic routes and provide detailed, field-proven protocols.

Strategic Approaches to the Synthesis of the [2,3'-Bipyridin]-5'-amine Core

The synthesis of unsymmetrical bipyridines such as [2,3'-bipyridin]-5'-amine is most effectively achieved through a convergent strategy utilizing palladium-catalyzed cross-coupling reactions. This approach allows for the late-stage connection of two distinct pyridine rings, offering greater flexibility and efficiency compared to linear syntheses. Two primary and highly reliable methods for constructing the bipyridine core are the Stille and Suzuki cross-coupling reactions. This guide will focus on a robust two-step sequence involving an initial Stille coupling to form the bipyridine skeleton, followed by the reduction of a nitro group to unveil the target primary amine.

This specific strategy is often preferred due to the commercial availability and stability of the key precursors. The introduction of the amine functionality at the final step, via the reduction of a nitro group, circumvents potential complications associated with the free amine, such as catalyst inhibition or undesired side reactions during the cross-coupling step.

G cluster_0 Convergent Synthetic Strategy start1 3-Bromo-5-nitropyridine intermediate 5'-Nitro-[2,3'-bipyridine] start1->intermediate Stille Coupling (Pd-catalyzed) start2 2-(Tributylstannyl)pyridine start2->intermediate product [2,3'-Bipyridin]-5'-amine intermediate->product Nitro Group Reduction (e.g., SnCl2, H2)

Caption: A convergent synthetic workflow for [2,3'-Bipyridin]-5'-amine.

Part 1: Synthesis of the Bipyridine Core via Stille Cross-Coupling

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex.[1] It is particularly well-suited for the synthesis of heteroaromatic compounds and is tolerant of a wide range of functional groups, including the nitro group in our key intermediate.[2]

Mechanistic Rationale

The catalytic cycle of the Stille coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromo-5-nitropyridine) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organostannane (2-pyridyl from 2-(tributylstannyl)pyridine) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the bipyridine product and regenerating the Pd(0) catalyst.[1]

The choice of 3-bromo-5-nitropyridine as the electrophile is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition, while the nitro group is a strong electron-withdrawing group that activates the pyridine ring towards this step.

G Pd0 Pd(0)L2 PdII_complex Br-Pd(II)L2 (Py-NO2) Pd0->PdII_complex Oxidative Addition Coupled_PdII (Py)-Pd(II)L2 (Py-NO2) PdII_complex->Coupled_PdII Transmetalation Coupled_PdII->Pd0 Reductive Elimination Product [2,3'-Bipyridine] Coupled_PdII->Product reagents1 3-Bromo-5-nitropyridine reagents1->PdII_complex reagents2 2-(Tributylstannyl)pyridine reagents2->Coupled_PdII

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 5'-Nitro-[2,3'-bipyridine]

This protocol details the Stille coupling of 3-bromo-5-nitropyridine with 2-(tributylstannyl)pyridine.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
3-Bromo-5-nitropyridine4487-59-6202.99 g/mol 2.03 g10.0 mmol
2-(Tributylstannyl)pyridine17997-47-6368.13 g/mol 4.05 g11.0 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 578 mg0.5 mmol (5 mol%)
Anhydrous Toluene108-88-392.14 g/mol 50 mL-

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (2.03 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

  • Solvent and Reagent Addition: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an oxygen-free environment. Add anhydrous and degassed toluene (50 mL) via syringe.

  • Add 2-(tributylstannyl)pyridine (4.05 g, 11.0 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and add a saturated aqueous solution of potassium fluoride (KF) (50 mL). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5'-nitro-[2,3'-bipyridine] as a solid.

Expected Yield: 70-85%

Part 2: Reduction of the Nitro Group to Synthesize [2,3'-Bipyridin]-5'-amine

The final step in this synthetic sequence is the reduction of the nitro group to the corresponding primary amine. A variety of reducing agents can accomplish this transformation; however, stannous chloride (SnCl2) in an acidic medium is a classic and highly effective method for this purpose, particularly for nitro-heterocycles.[3]

Mechanistic Rationale

The reduction of a nitro group with SnCl2 in the presence of a proton source (typically concentrated HCl) is a multi-step electron transfer process. The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine. The overall stoichiometry involves three equivalents of SnCl2 per nitro group.

Detailed Experimental Protocol: Synthesis of [2,3'-Bipyridin]-5'-amine

This protocol describes the reduction of 5'-nitro-[2,3'-bipyridine] using stannous chloride dihydrate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
5'-Nitro-[2,3'-bipyridine]-201.17 g/mol 1.01 g5.0 mmol
Stannous chloride dihydrate (SnCl2·2H2O)10025-69-1225.65 g/mol 3.38 g15.0 mmol
Concentrated Hydrochloric Acid (HCl)7647-01-0-10 mL-
Ethanol64-17-546.07 g/mol 20 mL-
Sodium Hydroxide (NaOH) solution (5 M)1310-73-2-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5'-nitro-[2,3'-bipyridine] (1.01 g, 5.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add stannous chloride dihydrate (3.38 g, 15.0 mmol) to the suspension. Carefully add concentrated hydrochloric acid (10 mL) dropwise with stirring. The reaction is exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the acidic solution by the slow addition of a 5 M aqueous solution of sodium hydroxide until the pH is approximately 10-12. This will initially form a thick white precipitate of tin hydroxides. Continue adding the NaOH solution until the precipitate redissolves to form sodium stannate.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to yield [2,3'-bipyridin]-5'-amine as a solid.

Expected Yield: 80-95%

Applications in Drug Discovery: Targeting Protein Kinases

The [2,3'-bipyridin]-5'-amine scaffold is a key building block for the synthesis of a variety of kinase inhibitors. The 5'-amino group often serves as a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Further derivatization of this amine with various substituents allows for the modulation of potency, selectivity, and pharmacokinetic properties. For instance, acylation of the amine with different carboxylic acids can introduce functionalities that interact with other regions of the active site, leading to enhanced binding affinity and selectivity for specific kinases. The bipyridine core itself provides a rigid scaffold that orients these substituents in a defined manner.[4]

Conclusion

This guide has outlined a robust and reliable synthetic pathway for the preparation of [2,3'-bipyridin]-5'-amine, a valuable scaffold in medicinal chemistry. The presented two-step sequence, involving a Stille cross-coupling followed by a nitro group reduction, offers a flexible and efficient route to this key intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of novel [2,3'-bipyridin]-5'-amine derivatives.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. ([Link])

  • Mulvihill, M. J. et al. Bioorg. Med. Chem. Lett.2021 , 43, 128058. ([Link])

  • Chandrashekharappa, S. et al. ResearchGate. 2019 . ([Link])

  • Wikipedia. Stille reaction. ([Link])

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine. ()
  • Reddit. Reduction of aromatic nitro compounds with SnCl2. ([Link])

Sources

Application Note: A Practical Guide to the Functionalization of [2,3'-Bipyridin]-5'-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The [2,3'-bipyridine] scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties and ability to act as a bidentate ligand.[1] The functionalization of this core, particularly through its amine derivatives, is a critical step in the synthesis of novel drug candidates and advanced materials. For instance, derivatives of bipyridines are foundational to compounds like Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the chemical modification of [2,3'-Bipyridin]-5'-amine, a key building block for library synthesis. We focus on robust and versatile transformations of the 5'-amino group, offering step-by-step methodologies, mechanistic insights, and the rationale behind experimental choices.

Strategic Considerations for Functionalization

The primary amino group at the 5'-position of the [2,3'-bipyridine] core is a versatile handle for introducing a wide array of functional groups. Its reactivity is analogous to that of aniline, making it amenable to a host of classical transformations. The choice of functionalization strategy is dictated by the desired final compound and the required physicochemical properties.

The primary considerations for derivatization include:

  • Amide Bond Formation (N-Acylation): This is one of the most common and reliable methods for functionalization. Amide bonds are prevalent in over 25% of all pharmaceuticals, contributing to molecular stability and forming key hydrogen bond interactions with biological targets.[4]

  • Sulfonamide Synthesis (N-Sulfonylation): Introduces a sulfonamide linkage, another critical pharmacophore that can act as a transition-state mimetic or a hydrogen bond donor/acceptor.

  • C-N Bond Formation (N-Arylation/N-Alkylation): While direct N-alkylation can be challenging due to potential over-alkylation, reductive amination provides a controlled method for synthesizing secondary and tertiary amines.

The following workflow provides a decision-making framework for selecting the appropriate functionalization pathway.

G cluster_0 Decision Workflow start Start: [2,3'-Bipyridin]-5'-amine q1 Desired Functional Group? start->q1 amide Amide (-NHCOR) q1->amide Amide sulfonamide Sulfonamide (-NHSO₂R) q1->sulfonamide Sulfonamide sec_amine Secondary/Tertiary Amine (-NHR'/-NR'R'') q1->sec_amine Alkylamine proto_acyl Protocol 2.1: N-Acylation amide->proto_acyl proto_sulfonyl Protocol 2.2: N-Sulfonylation sulfonamide->proto_sulfonyl proto_reductive Protocol 2.3: Reductive Amination sec_amine->proto_reductive

Caption: Workflow for selecting a functionalization strategy.

Core Functionalization Protocols

The following protocols are designed to be self-validating, including details on reaction setup, monitoring, work-up, and purification.

Protocol 2.1: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation for converting the primary amine into a stable amide. We present two robust methods depending on the nature of the acylating agent.

Method A: Acylation using Acyl Chlorides/Anhydrides

This classic method is highly efficient for readily available acyl chlorides or anhydrides. The primary consideration is the management of the HCl byproduct, which can protonate the pyridine nitrogens or the starting amine, rendering them non-nucleophilic. Therefore, a non-nucleophilic base is essential.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve [2,3'-Bipyridin]-5'-amine (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise to the stirred solution. Allowing the reaction to proceed at a low temperature minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[5][6]

Method B: Peptide Coupling using Carboxylic Acids (EDC/HOBt)

This method is ideal for acylating with carboxylic acids, especially those that are sensitive or for which the corresponding acyl chloride is not available. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) facilitate amide bond formation under mild conditions.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.), HOBt (1.2 eq.), and [2,3'-Bipyridin]-5'-amine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Base and Coupling Agent: Add DIPEA (2.0 eq.) to the mixture, followed by the portion-wise addition of EDC (1.5 eq.) at 0 °C. The reaction is often accompanied by a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water, which will often precipitate the product or allow for extraction. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography.

Protocol 2.2: N-Sulfonylation for Sulfonamide Synthesis

This protocol details the reaction with a sulfonyl chloride to yield the corresponding sulfonamide. Similar to acylation, a base is required to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve [2,3'-Bipyridin]-5'-amine (1.0 eq.) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere. Pyridine can act as both the solvent and the base. If using DCM, add TEA (2.0 eq.).

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise or dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. If using DCM, extract the product. If using pyridine, remove it under high vacuum and then perform an aqueous work-up.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Protocol 2.3: Reductive Amination for N-Alkylation

Reductive amination is a two-step, one-pot process involving the formation of an imine followed by its in-situ reduction. This provides a controlled route to secondary amines.[7]

Step-by-Step Methodology:

  • Imine Formation: Dissolve [2,3'-Bipyridin]-5'-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid (0.1 eq.). Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. NaBH(OAc)₃ is preferred as it is selective for imines in the presence of carbonyls.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Purification and Characterization

Purification of bipyridine derivatives can sometimes be challenging due to their coordinating ability with silica gel. A common strategy to mitigate this is to add a small amount of a basic modifier, like triethylamine (1-2%), to the eluent during column chromatography. Alternatively, purification can be achieved by distillation if the compound is sufficiently volatile and stable.[8]

Standard Characterization:

  • ¹H NMR: Disappearance of the broad singlet corresponding to the -NH₂ protons (typically 4-6 ppm) and appearance of a new amide N-H singlet (typically 8-10 ppm) or sulfonamide N-H singlet.

  • ¹³C NMR: Shift in the carbon atom attached to the nitrogen.

  • Mass Spectrometry (MS): Confirmation of the molecular weight of the functionalized product.

  • Infrared (IR) Spectroscopy: Appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ for amides or S=O stretches for sulfonamides.

Summary of Functionalization Reactions

Reaction TypeReagentsSolventBaseTemp.Typical Time
N-Acylation (Acyl Chloride) RCOClDCM / THFTEA / DIPEA0 °C to RT2-16 h
N-Acylation (Coupling) RCOOH, EDC, HOBtDMFDIPEA0 °C to RT12-24 h
N-Sulfonylation RSO₂ClPyridine / DCMPyridine / TEA0 °C to RT4-18 h
Reductive Amination R'CHO, NaBH(OAc)₃DCE / MeOHAcetic Acid (cat.)RT6-24 h

Mechanistic Insight: EDC/HOBt Amide Coupling

Understanding the mechanism of key transformations allows for rational troubleshooting and optimization. The EDC/HOBt coupling proceeds through a highly reactive O-acylisourea intermediate.

G cluster_0 Mechanism of EDC/HOBt Coupling RCOOH R-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea (Active Ester) RCOOH->Intermediate1 + EDC - H⁺ EDC EDC HOBt_Ester HOBt Active Ester (Less Prone to Racemization) Intermediate1->HOBt_Ester + HOBt - EDU (Urea) HOBt HOBt Amide R-CONH-R' (Final Amide) HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ ([2,3'-Bipyridin]-5'-amine) Urea EDU (Byproduct)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

The carboxylic acid first activates EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and racemization. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt active ester. This new ester is more stable and less prone to side reactions, and it readily reacts with the primary amine of [2,3'-Bipyridin]-5'-amine to yield the desired amide product with high efficiency.

References

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link][1][9]

  • Farhi, D., et al. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. University of Malta. Available at: [Link][5]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link][2]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9254-9267. [Link][4]

  • Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. ACS Publications. [Link][3]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2016). [8]

  • Brown, R. C. D. (2015). N-Acylation Reactions of Amines. ResearchGate. [Link][10]

  • Van der Pijl, F., et al. (2019). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology, 9(1), 133-144. [Link][7]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 103-108. [Link][6]

Sources

The Strategic Application of [2,3'-Bipyridin]-5'-amine in the Synthesis of Kinase Inhibitor Intermediates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Bipyridine Scaffolds in Modern Therapeutics

The bipyridine structural motif is a cornerstone in medicinal chemistry, renowned for its ability to form key interactions with biological targets. Its presence in numerous clinically evaluated and approved drugs, particularly within the domain of protein kinase inhibitors, underscores its significance. [2,3'-Bipyridin]-5'-amine, a readily available and versatile building block, offers a strategic entry point into the synthesis of complex pharmaceutical intermediates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of a key intermediate for potent and selective kinase inhibitors, with a focus on the Akt/PKB signaling pathway, a critical regulator of cell survival and proliferation. Aberrant Akt signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention.

This guide will elucidate the synthetic pathways, provide detailed, field-proven protocols, and explain the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Core Synthetic Strategy: Building Complexity from a Bipyridine Core

The primary amine functionality of [2,3'-Bipyridin]-5'-amine serves as a versatile handle for introducing molecular diversity. Our focus will be on a two-step synthetic sequence: an initial N-acylation to form an amide bond, followed by a palladium-catalyzed cross-coupling reaction to introduce further complexity. This approach allows for the modular construction of a library of compounds for structure-activity relationship (SAR) studies.

Target Intermediate: A Scaffold for Akt Inhibitors

The target of this application note is the synthesis of a key intermediate that shares structural features with known Akt inhibitors, such as AZD5363.[1] While the direct synthesis of AZD5363 does not start from [2,3'-Bipyridin]-5'-amine, the principles of its molecular architecture, particularly the substituted heterocyclic core, guide our synthetic design. We will focus on synthesizing a novel intermediate: N-(5'-amino-[2,3'-bipyridin]-5-yl)-4-(4-chlorophenyl)piperidine-1-carboxamide . This intermediate possesses the bipyridine core for potential hinge-binding interactions within a kinase active site, a linker, and a substituted phenyl group, common features in many kinase inhibitors.

Experimental Protocols and Methodologies

PART 1: N-Acylation of [2,3'-Bipyridin]-5'-amine

The initial step involves the acylation of the primary amine on the [2,3'-Bipyridin]-5'-amine core. This reaction introduces a key amide linkage, which can serve as a hydrogen bond donor and acceptor, and provides a scaffold for further functionalization.

Reaction Scheme:

acylation reactant1 [2,3'-Bipyridin]-5'-amine product 4-Nitrophenyl (5'-amino-[2,3'-bipyridin]-5-yl)carbamate reactant1->product reactant2 4-Nitrophenyl chloroformate reactant2->product base Pyridine base->product Base solvent DCM solvent->product Solvent suzuki_coupling reactant1 5-Bromo-N-(5'-amino-[2,3'-bipyridin]-5-yl)piperidine-1-carboxamide product N-(5'-Amino-[2,3'-bipyridin]-5-yl)-4-(4-chlorophenyl)piperidine-1-carboxamide reactant1->product reactant2 4-(4-Chlorophenyl)piperidine-1-boronic acid pinacol ester reactant2->product catalyst Pd(PPh3)4 catalyst->product Catalyst base Na2CO3 base->product Base solvent Dioxane/H2O solvent->product Solvent

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of [2,3'-Bipyridin]-5'-amine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the derivatization of [2,3'-Bipyridin]-5'-amine. This molecule is a cornerstone building block in medicinal chemistry and materials science, valued for its unique electronic and coordination properties. Its derivatization, however, presents a nuanced challenge of chemoselectivity. The molecule features multiple reactive sites: the primary aromatic amine at the 5'-position and two pyridine nitrogen atoms, each with distinct nucleophilicity and basicity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively. We will delve into common derivatization pathways, address specific experimental hurdles in a question-and-answer format, and provide robust, field-tested protocols.

Section 1: Foundational Concepts & Pre-Reaction Considerations

Before embarking on any synthesis, understanding the inherent reactivity of [2,3'-Bipyridin]-5'-amine is critical. The primary amine (-NH2) is generally the most nucleophilic site for reactions like acylation and alkylation. However, the pyridine nitrogens can interfere, acting as bases or competing nucleophiles, especially under certain conditions.

Key Considerations:

  • Reagent Purity: Ensure the starting amine is pure. Impurities can introduce side reactions and complicate purification.

  • Solvent Choice: Use anhydrous solvents, especially for moisture-sensitive reagents like acyl chlorides or when using strong bases. The polarity of the solvent can influence reaction rates and the solubility of your materials.

  • Atmosphere: Reactions involving organometallics (e.g., palladium catalysts) or strong bases (e.g., NaH) must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation of reagents.

Understanding Chemoselectivity

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[1] In our case, the goal is typically to selectively derivatize the 5'-amine without affecting the pyridine nitrogens.

  • Amine vs. Pyridine Nitrogen: The 5'-amine is more nucleophilic than the pyridine nitrogens. This is because the lone pair on the amine is more available, whereas the lone pairs on the pyridine nitrogens are part of the aromatic system, making them less basic and nucleophilic.[2]

  • Controlling Reactivity: Reaction conditions can be tuned to favor amine derivatization. For instance, using a non-nucleophilic base can prevent the base itself from competing with the amine.

Section 2: Core Derivatization Protocols

Here we present standard, step-by-step protocols for two of the most common derivatization reactions: N-acylation and N-alkylation.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond at the 5'-amine position.

Materials:

  • [2,3'-Bipyridin]-5'-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reaction

Procedure:

  • To a dry, inerted round-bottom flask, add [2,3'-Bipyridin]-5'-amine (1.0 eq).

  • Dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., TEA, 1.5 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed to the workup and purification steps.

Protocol 2: Reductive Amination for N-Alkylation

Direct N-alkylation with alkyl halides can often lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] Reductive amination is a more controlled method for introducing alkyl groups.

Materials:

  • [2,3'-Bipyridin]-5'-amine

  • Aldehyde or Ketone (1.2 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB)) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve [2,3'-Bipyridin]-5'-amine (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (STAB, 1.5 eq) portion-wise to the solution. Be cautious of initial effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.

  • Once the starting material is consumed, proceed to workup and purification.

Section 3: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during the derivatization of [2,3'-Bipyridin]-5'-amine.

Issue 1: Low or No Product Yield

Q: I've set up my acylation reaction, but after several hours, LC-MS analysis shows only starting material. What could be the problem?

A: This is a common issue that can often be traced back to a few key factors:

  • Cause 1: Inactive Acylating Reagent. Acyl chlorides and anhydrides are highly sensitive to moisture. If they have been improperly stored, they may be hydrolyzed and inactive.

    • Solution: Use a fresh bottle of the acylating agent or distill it before use. Always handle these reagents under anhydrous conditions.

  • Cause 2: Insufficient Base. An acid byproduct (like HCl) is formed during the reaction.[5] This acid will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Solution: Ensure you have added at least one equivalent of a suitable base (e.g., TEA, DIPEA). For optimal results, 1.5-2.0 equivalents are recommended.

  • Cause 3: Low Reaction Temperature. While starting the reaction at 0 °C is good practice to control exotherms, some less reactive acylating agents may require higher temperatures to proceed at a reasonable rate.

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40 °C) can be applied, but monitor carefully for side product formation.

Issue 2: Formation of Multiple Products

Q: My reaction mixture shows my desired product, but also several side products. How can I improve the selectivity?

A: The formation of multiple products typically points to issues with over-reaction or lack of chemoselectivity.

  • Cause 1: Over-Alkylation. As mentioned, direct alkylation with alkyl halides is prone to multiple additions.[3] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[4]

    • Solution: Use reductive amination as described in Protocol 2. If you must use an alkyl halide, use a large excess of the starting amine (5-10 equivalents) to favor mono-alkylation, although this makes purification more challenging.

  • Cause 2: Pyridine N-Acylation/Alkylation. While less likely than amine derivatization, the pyridine nitrogens can react under certain conditions, especially with highly reactive electrophiles or if the amine is deactivated.

    • Solution: Use milder, more selective reagents. For acylation, an acid anhydride might be more selective than a highly reactive acyl chloride. Ensure a non-nucleophilic base is used. Stronger, nucleophilic bases could potentially deprotonate other sites or catalyze side reactions.

  • Cause 3: Dimerization/Polymerization. If using a di-functional electrophile (e.g., a diacyl chloride), polymerization can occur.

    • Solution: Use "high dilution" conditions. Add the electrophile very slowly to a large volume of solvent containing the amine. This favors the intramolecular reaction (if applicable) or limits intermolecular reactions between different amine molecules.

Issue 3: Difficult Workup and Purification

Q: My reaction is complete, but I'm struggling to isolate my product. It seems to be water-soluble, or I can't get rid of the base.

A: Pyridine-containing compounds can be tricky to purify due to their basicity and potential for high polarity.

  • Cause 1: Product is Water-Soluble. The basic pyridine nitrogens can become protonated during an acidic workup, forming a salt that is highly soluble in water.[6]

    • Solution: During the aqueous workup, carefully basify the aqueous layer with a solution like sodium bicarbonate or sodium carbonate to a pH of 8-9 before extraction. This ensures your product is in its neutral, more organic-soluble form. Then, extract with a suitable organic solvent like DCM or ethyl acetate.

  • Cause 2: Persistent Amine Base (TEA/DIPEA). These bases and their corresponding hydrochloride salts can be difficult to remove completely.

    • Solution: After the initial workup, perform several washes of the organic layer with a dilute copper sulfate solution. The copper will complex with the excess amine base, pulling it into the aqueous layer. Alternatively, a wash with dilute acid (e.g., 1M HCl) can remove the base, but be mindful of your product's stability and solubility (see previous point).

  • Cause 3: Boron Residues from Reductive Amination. Boron-based reagents like STAB can leave behind residues that complicate purification.

    • Solution: A common technique is to quench the reaction, concentrate the mixture, and then re-dissolve it in methanol and re-concentrate several times. This process forms volatile trimethyl borate, which is removed under vacuum.[7]

Data Summary Tables

For quick reference, these tables summarize key choices for your reactions.

Table 1: Solvent Selection Guide

Reaction TypeRecommended SolventsComments
N-Acylation DCM, THF, AcetonitrileEnsure solvent is anhydrous. DCM is often preferred for its inertness and ease of removal.
N-Alkylation DMF, DMSO, AcetonitrileHigher polarity solvents can accelerate SN2 reactions. Ensure they are anhydrous.
Reductive Amination DCM, DCE, THFLess polar, aprotic solvents are ideal. DCE can be beneficial for less reactive substrates.
Cross-Coupling Toluene, Dioxane, DMFChoice is highly dependent on the specific catalyst system and temperature required.

Table 2: Base Selection for N-Acylation

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) ~10.7Standard, inexpensive, non-nucleophilic organic base.
DIPEA (Hünig's base) ~11.0Sterically hindered and non-nucleophilic. Excellent for sensitive substrates.
Pyridine ~5.2Can act as a nucleophilic catalyst.[8] Use with caution as it can compete with the substrate.
Potassium Carbonate ~10.3Inorganic base. Useful when an organic base is undesirable. Requires vigorous stirring.

Section 4: Visualizing the Workflow

Understanding the experimental sequence is crucial for success. The following diagrams outline a typical derivatization workflow and a logical troubleshooting process.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Dry Solvents, Check Purity) setup_rxn Setup Reaction Under Inert Atmosphere prep_reagents->setup_rxn dissolve Dissolve Amine & Add Base at 0 C setup_rxn->dissolve add_electrophile Add Electrophile (e.g., Acyl Chloride) dissolve->add_electrophile monitor Monitor by TLC/LC-MS add_electrophile->monitor quench Quench Reaction monitor->quench extract Aqueous Workup (Adjust pH, Extract) quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: General workflow for amine derivatization.

Troubleshooting Decision Tree

G start Low or No Yield q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2_yes Product Lost During Workup? a1_yes->q2_yes q2_no Check Reagent Activity (e.g., Hydrolyzed Acyl Chloride) a1_no->q2_no q3_no Check Reaction Conditions (Base Stoichiometry, Temperature) a1_no->q3_no a2_yes Yes q2_yes->a2_yes Yes a2_no No q2_yes->a2_no No sol_yes Review Workup pH. Product may be water-soluble salt. Re-extract at pH 8-9. a2_yes->sol_yes sol_no Product Decomposed. Consider milder conditions or alternative route. a2_no->sol_no

Caption: Decision tree for troubleshooting low product yield.

References

  • Wang, L., et al. (2022). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • As-Salt, M. S., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Available at: [Link]

  • Bhutia, Z. T. (2015). How can I get back my compound with pyridine moiety which goes in water during workup process? ResearchGate. Available at: [Link]

  • MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. Available at: [Link]

  • Leigh, D. A., et al. (2023). Two Squares in a Barrel: An Axially Disubstituted Conformationally Rigid Aliphatic Binding Motif for Cucurbit[6]uril. The Journal of Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Reactions of Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Bera, M., & Maji, S. (2020). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Acylation under weak base conditions. Available at: [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Available at: [Link]

  • Li, X., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Burgos, C., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]

  • Arnold, F. H., et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Available at: [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Reddit. (2025). Acylation of amines. r/chemhelp. Available at: [Link]

  • Kondo, Y., et al. (2014). Cyanoborohydride-Promoted Radical Arylation of Benzene. Organic Letters. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • Reiser, O., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • One Chemistry. (2022). What is Chemoselectivity ? | Which Functional Group Reacts ? | One Minute Chemistry. YouTube. Available at: [Link]

Sources

Resolving impurities in [2,3'-Bipyridin]-5'-amine products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for [2,3'-Bipyridin]-5'-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to product purity. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Resolving Impurities

This section addresses specific issues you may encounter during the synthesis, purification, and handling of [2,3'-Bipyridin]-5'-amine. Each answer provides a systematic approach to identifying the root cause and implementing a robust solution.

Q1: My final product shows an unexpected peak in its HPLC/LC-MS analysis. How do I identify and eliminate it?

A1: An unexpected peak is a common issue that can arise from several sources. A systematic approach is crucial for efficient identification and removal. The three primary sources of impurities are related to the synthesis, product degradation, or external contamination.

Our recommended diagnostic workflow is as follows:

G start Impurity Detected in HPLC/LC-MS ms_check Step 1: Obtain Mass Spectrum (LC-MS) start->ms_check compare_mass Compare Mass to Potential Synthesis-Related Impurities ms_check->compare_mass stability_check Step 2: Perform Stability Check (Re-analyze aged sample) compare_mass->stability_check No Obvious Match synthesis_impurity Likely Synthesis Impurity: - Unreacted Starting Material - Homocoupling Byproduct - Side-Reaction Product compare_mass->synthesis_impurity Mass Match Found peak_growth Does Impurity Peak Area Increase? stability_check->peak_growth degradation_impurity Likely Degradation Product: - Oxidation - Hydrolysis peak_growth->degradation_impurity Yes purify Step 3: Select Purification Strategy peak_growth->purify No synthesis_impurity->purify degradation_impurity->purify

Caption: Logical workflow for impurity identification.

Step 1: Characterize the Impurity

The first step is to gather as much information as possible about the unknown peak.

  • LC-MS Analysis: This is the most powerful initial technique. The mass-to-charge ratio (m/z) of the impurity can be directly compared to the molecular weights of potential synthesis-related species.[1] Bipyridine syntheses, especially those using palladium-catalyzed cross-coupling reactions like Suzuki or Stille, have predictable side products.[2][3]

  • Common Synthesis-Related Impurities:

    • Starting Materials: Incomplete reaction conversion can leave residual starting materials (e.g., 2-bromopyridine derivatives, 3-aminopyridine boronic esters).

    • Homocoupling Products: Symmetrical bipyridines can form from the coupling of two identical starting material molecules (e.g., 2,2'-bipyridine or a diaminobipyridine).[2] This is a known challenge in Suzuki couplings.[4]

    • Byproducts: Side reactions, such as the hydrolysis of a boronic ester or reactions involving the amine functional group, can generate other impurities.

Step 2: Assess Product Stability

If the mass does not match a likely synthesis-related compound, the impurity may be a degradation product. Aromatic amines can be susceptible to oxidative degradation.[5]

  • Forced Degradation Study: To confirm this, you can perform a simple stability check. Analyze your sample, then leave it exposed to air and light on a benchtop for 24-48 hours and re-analyze. A significant increase in the impurity peak suggests it is a degradation product. For more rigorous analysis, controlled forced degradation studies involving heat, acid, base, and oxidation (e.g., H₂O₂) can be conducted.[6]

Step 3: Implement a Purification Strategy

Once you have a hypothesis about the impurity's identity and properties, you can select an appropriate purification method.

Protocol 1: Flash Column Chromatography

This is the most versatile method for removing a wide range of impurities. The basic amine functionality of your product strongly influences its retention.

  • Stationary Phase: Silica gel is the standard choice. If your compound shows excessive tailing, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the mobile phase).

  • Mobile Phase Selection: A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity.

Solvent System Typical Application Notes
Hexanes / Ethyl AcetateSeparating non-polar to moderately polar impurities.A workhorse system for many organic compounds.
Dichloromethane / MethanolSeparating more polar impurities.Excellent for nitrogen-containing heterocycles.
Toluene / AcetoneAlternative system with different selectivity.Can be useful if other systems fail to provide separation.

Step-by-Step Methodology:

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This technique generally provides better resolution than wet loading.

  • Column Packing: Pack a glass column with silica gel slurried in your initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent (e.g., Methanol) to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify which contain the pure product.[7] Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction

This classical technique leverages the basicity of the 5'-amine group to separate it from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated [2,3'-Bipyridin]-5'-amine will move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining neutral impurities.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the amine, making it insoluble in water.

  • Product Isolation: Extract the neutral product back into an organic solvent (e.g., dichloromethane, 3x).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Q2: My Suzuki coupling reaction to synthesize [2,3'-Bipyridin]-5'-amine is inefficient, with low conversion and significant starting material remaining. What are the likely causes?

A2: Low conversion in palladium-catalyzed cross-coupling reactions for synthesizing bipyridines is a frequently encountered problem. The primary cause is often the deactivation of the palladium catalyst by the bipyridine product itself, which can act as a strong chelating ligand.[2][3]

G cluster_cycle Catalytic Cycle cluster_failure Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product [2,3'-Bipyridin]-5'-amine (Product) RedElim->Product Deactivation Catalyst Deactivation Deactivation->Pd0 Inhibits Cycle Reagents Poor Reagent Quality Conditions Suboptimal Conditions Product->Deactivation Chelates Pd(0)

Caption: Suzuki catalytic cycle and common points of failure.

Here is a table outlining potential causes and actionable solutions:

Problem Area Probable Cause Recommended Solution
Catalyst System Product Inhibition: The bipyridine product coordinates to the Pd(0) center, preventing it from re-entering the catalytic cycle.[3]1. Increase Catalyst Loading: A simple, though less economical, solution. Try increasing from 1-2 mol% to 5 mol%. 2. Choose a Different Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalyst and promote reductive elimination over product binding.
Reagents Boronic Acid/Ester Decomposition: Pyridineboronic acids can be unstable and prone to protodeboronation, especially under prolonged heating.1. Use Fresh Reagents: Ensure your boronic acid or ester is pure and dry. 2. Use Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid partner.
Reaction Conditions Ineffective Base/Solvent: The choice of base and solvent is critical for the transmetalation step and maintaining catalyst activity.1. Base Selection: Use a strong inorganic base like K₂CO₃ or Cs₂CO₃. Ensure it is finely powdered and dry. 2. Solvent System: Use a polar aprotic solvent system, often with water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). The water is crucial for dissolving the base and facilitating the reaction.
Presence of Oxygen: Oxygen can oxidize and deactivate the Pd(0) catalyst.Degas Thoroughly: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. Maintain a positive inert gas pressure throughout the reaction.

By systematically addressing these four areas—catalyst, reagents, base/solvent, and atmosphere—you can significantly improve the conversion and yield of your bipyridine synthesis.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage and handling conditions for [2,3'-Bipyridin]-5'-amine?

A: As an aromatic amine, [2,3'-Bipyridin]-5'-amine requires specific storage conditions to maintain its purity and prevent degradation over time.

  • Atmosphere: Aromatic amines can be sensitive to air oxidation, which often results in color changes (e.g., turning from off-white to yellow or brown). For long-term storage, it is highly recommended to store the compound under an inert atmosphere (argon or nitrogen).[5]

  • Light: To prevent potential photolytic degradation, store the product in an amber vial or a container protected from light.

  • Temperature: For long-term stability, store the material in a freezer (-20 °C) or refrigerator (4 °C).[8] Studies on other aromatic amines have shown that lower temperatures significantly slow degradation pathways.[5]

  • Handling: Always handle aromatic amines in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling precautions.[10]

Q: What is a reliable starting point for an analytical HPLC method to assess the purity of my product?

A: A robust reverse-phase HPLC (RP-HPLC) method is ideal for routine purity analysis. Here is a general-purpose method that serves as an excellent starting point.

Protocol 3: Standard RP-HPLC Purity Assessment
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05

Rationale:

  • The C18 column provides good retention for aromatic compounds.

  • The TFA acts as an ion-pairing agent, sharpening the peak shape of the basic amine by suppressing interactions with residual silanols on the silica support.

  • The gradient from low to high organic content ensures that both polar impurities and the more non-polar product are eluted effectively.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. [Link]

  • 5'-Methoxy-3-methyl-[2,3'-bipyridin]-5-amine. PubChem. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. EPO. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 2-Methoxy-6'-methyl-[3,3'-bipyridin]-5-amine. PubChem. [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]

  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. Googleapis. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. MDPI. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. [Link]

  • Nitrosamine impurities in specific medicines. European Medicines Agency. [Link]

  • 5'-MMT-AMINO-MODIFIERS. Glen Research. [Link]

  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link]

  • Abemaciclib-impurities. Pharmaffiliates. [Link]

  • Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. University of Malta. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Impurity Profiling in different analytical techniques. IJNRD. [Link]

  • Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

  • An improved process for the preparation of substantially pure (2s,3s,5s)-5-amino-2-n,n-dibenzylamino-3-hydroxy-1,6-diphenylhexane.
  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • [2,3'-Bipyridin]-5-amine, 6'-methoxy-. ChemBK. [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Troubleshooting Amine Systems. YouTube. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

Sources

Validation & Comparative

A Comparative Guide for Ligand Selection: The Archetypal 2,2'-Bipyridine versus the Functionalized [2,3'-Bipyridin]-5'-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Symmetric Ideal

In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) stands as a foundational pillar.[1] Its C2 symmetry, robust redox stability, and predictable chelation have made it a ubiquitous ligand in applications ranging from catalysis to photophysics.[2][3] Complexes such as [Ru(bpy)₃]²⁺ and [Fe(bpy)₃]²⁺ are textbook examples, celebrated for their well-defined photoluminescent and colorimetric properties, respectively.[1] However, the very symmetry and simplicity that make 2,2'-bpy a reliable workhorse also limit its potential for fine-tuning and advanced applications.

This guide ventures beyond the archetype to explore a nuanced alternative: [2,3'-Bipyridin]-5'-amine . This molecule introduces two critical perturbations to the classic bipyridine framework:

  • Asymmetric Linkage (2,3'-): The connection between the pyridine rings is shifted, breaking the C2 symmetry and altering the geometry of coordination.

  • Amino Functionalization (-NH₂): The addition of an electron-donating amino group provides a powerful tool for tuning electronic properties and a reactive handle for building more complex molecular architectures.

For researchers, scientists, and drug development professionals, understanding the distinct performance characteristics of these two ligands is paramount. This guide provides a direct comparison of their structural, electronic, and coordination properties, supported by experimental data and standardized protocols, to inform rational ligand design and selection.

Part 1: Structural and Electronic Divergence

The fundamental differences between these two ligands originate from their distinct molecular structures. While 2,2'-bipyridine is planar and symmetric, [2,3'-Bipyridin]-5'-amine is inherently asymmetric and functionalized.[1]

G cluster_0 2,2'-Bipyridine (bpy) cluster_1 [2,3'-Bipyridin]-5'-amine bpy bpy bpy_label C₂ Symmetry Planar Conformation Classic π-acceptor amine_bpy amine_bpy amine_bpy_label Asymmetric Non-planar Potential Electron-Donating Group (-NH₂)

Caption: Structural comparison of symmetric 2,2'-bipyridine and functionalized, asymmetric [2,3'-Bipyridin]-5'-amine.

The Impact of the 2,3'- Linkage: A Shift in Geometry

The 2,2'-linkage allows for a coplanar arrangement of the two pyridine rings, which is crucial for the extensive electron delocalization seen in its metal complexes.[1] This geometry results in a well-defined "bite angle" and predictable formation of stable five-membered chelate rings.

In contrast, the 2,3'-linkage introduces a "kink." The pyridyl rings are sterically hindered from achieving coplanarity, leading to a twisted conformation. This has profound implications for coordination:

  • Altered Bite Angle: The geometry is less ideal for forming a planar chelate ring with a metal center, potentially leading to strained complexes or different coordination numbers.

  • Chiral Environment: The inherent asymmetry can create a chiral pocket around the metal center, a highly desirable feature for stereoselective catalysis.[4]

The Role of the 5'-Amino Group: Electronic Tuning and Secondary Functionality

The amino group (-NH₂) is a potent electron-donating group (EDG) through resonance. Its placement on the 5'-position of the non-coordinating ring has two primary effects:

  • Electronic Modulation: The EDG increases the electron density of the ligand system. This enhances its σ-donating capability, which in turn increases the electron density on the coordinated metal center. This electronic perturbation directly impacts the redox potential of the metal complex and the energy of its metal-to-ligand charge transfer (MLCT) bands.[5][6]

  • Secondary Functionality: The amino group serves as a reactive site for post-complexation modification. It can act as a hydrogen bond donor, enabling the formation of supramolecular networks, or as a nucleophile for covalent attachment to surfaces, polymers, or biomolecules.[7] This is a significant advantage over the relatively inert 2,2'-bipyridine.

Part 2: Comparative Performance and Experimental Insights

The structural and electronic differences manifest in demonstrably different performance characteristics in key applications.

Coordination and Chelation Dynamics

While 2,2'-bipyridine almost exclusively acts as a bidentate ligand forming a single chelate ring, the behavior of [2,3'-Bipyridin]-5'-amine can be more complex. The primary coordination is expected through the nitrogen atoms at the 2- and 3'-positions. However, the amino group, while generally not coordinating directly to the primary metal center, can influence the secondary coordination sphere through hydrogen bonding.[7]

G cluster_0 2,2'-Bipyridine Coordination cluster_1 [2,3'-Bipyridin]-5'-amine Coordination M Metal Center (M) bpy_N1 N M->bpy_N1 σ-donation bpy_N2 N M->bpy_N2 σ-donation bpy_N1->M π-backbonding bpy_N2->M π-backbonding abpy_N1 N abpy_N2 N' abpy_NH2 H₂N Substrate Substrate/ Solvent abpy_NH2->Substrate H-Bonding M2 Metal Center (M) M2->abpy_N1 Enhanced σ-donation M2->abpy_N2 σ-donation

Caption: Coordination modes illustrating π-backbonding in bpy complexes and the potential for enhanced σ-donation and secondary H-bonding with the amine-functionalized ligand.

Electrochemical and Photophysical Properties

A comparison of the properties of metal complexes derived from these ligands reveals the significant impact of the substituent and asymmetry.

Property2,2'-Bipyridine Complex (e.g., [Ru(bpy)₃]²⁺)[2,3'-Bipyridin]-5'-amine Complex (Predicted)Rationale for Difference
Symmetry High (D₃ for tris-chelate)Low (C₁ or C₂)Asymmetric ligand structure.
Redox Potential (M²⁺/M³⁺) Higher (More positive)[8]Lower (Less positive)The electron-donating -NH₂ group increases electron density on the metal, making it easier to oxidize.[5]
MLCT Absorption (λₘₐₓ) Shorter Wavelength (e.g., ~450 nm)[1]Longer Wavelength (Red-shifted)The EDG raises the energy of the metal d-orbitals (HOMO), decreasing the HOMO-LUMO gap.
Luminescence Strong, well-defined emission[1]Potentially quenched or alteredAsymmetry and vibrational modes of the -NH₂ group can introduce non-radiative decay pathways.
Secondary Interactions Weak (van der Waals, π-stacking)Strong (Hydrogen bonding)The presence of the -NH₂ group allows for specific, directional intermolecular interactions.[7]

Note: Data for the [2,3'-Bipyridin]-5'-amine complex is predicted based on established principles of substituent effects on bipyridine systems, as direct comparative studies are limited.

Part 3: Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following provides methodologies for the synthesis and electrochemical characterization of representative ruthenium complexes.

Synthesis of Dichloro-bis(ligand)ruthenium(II) Complexes

This protocol is adapted from standard procedures for synthesizing Ru(II) bipyridine complexes and is designed to be applicable to both ligands for a direct comparison.

Causality: The use of RuCl₃·3H₂O as a precursor and DMF as a high-boiling solvent/reductant is a classic method to generate the Ru(II) center in situ, which then readily coordinates with the bipyridine ligands. The 1:2 molar ratio of Ru to ligand is chosen to favor the formation of the desired [Ru(L)₂Cl₂] product.

  • Reagent Preparation:

    • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

    • Ligand (L): 2,2'-bipyridine OR [2,3'-Bipyridin]-5'-amine

    • N,N-Dimethylformamide (DMF), anhydrous

    • Acetone, reagent grade

    • Diethyl ether, reagent grade

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add RuCl₃·3H₂O (1.0 mmol).

    • Add the respective ligand (L) (2.0 mmol).

    • Add 25 mL of anhydrous DMF.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 153 °C) with vigorous stirring.

    • Maintain reflux for 4 hours. The solution color will change, typically to a deep red or purple, indicating complex formation.

    • Allow the reaction to cool to room temperature.

  • Product Isolation and Purification:

    • Slowly add the reaction mixture to 200 mL of rapidly stirring acetone. A precipitate should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with small portions of water (2 x 20 mL), followed by diethyl ether (2 x 20 mL) to remove unreacted starting materials and DMF.

    • Dry the product under vacuum to yield the [Ru(L)₂Cl₂] complex.

  • Characterization: Confirm product identity and purity using ¹H NMR, Mass Spectrometry, and Elemental Analysis.

Comparative Electrochemical Analysis by Cyclic Voltammetry (CV)

This protocol allows for the direct measurement and comparison of the metal-centered redox potentials.

Causality: Cyclic voltammetry is a powerful technique to probe the electronic environment of a metal center. By systematically sweeping the potential, we can measure the energy required to remove an electron (oxidation). A three-electrode setup is standard, with the working electrode providing the surface for the reaction, the reference electrode providing a stable potential to measure against, and the counter electrode completing the circuit. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as a non-reactive supporting electrolyte to ensure conductivity in the organic solvent.

G cluster_workflow Synthesis and Analysis Workflow cluster_char Characterization Start Ligand (L) + RuCl₃·3H₂O Reaction Reflux in DMF (4 hours) Start->Reaction Purification Precipitation & Washing Reaction->Purification Product [Ru(L)₂Cl₂] Complex Purification->Product NMR ¹H NMR Product->NMR MS Mass Spec. Product->MS CV Cyclic Voltammetry Product->CV

Caption: Experimental workflow for the synthesis and comparative characterization of metal complexes.

  • Instrumentation and Setup:

    • Potentiostat with a three-electrode cell.

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Solvent: Acetonitrile or Dichloromethane, HPLC grade.

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Sample Preparation:

    • Prepare a 1 mM solution of the synthesized [Ru(L)₂Cl₂] complex in the chosen solvent containing 0.1 M TBAPF₆.

    • Purge the solution with inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Polish the working electrode with alumina slurry, rinse, and dry before each measurement.

    • Place the electrodes in the sample solution under a blanket of inert gas.

    • Scan the potential, starting from the open-circuit potential towards positive potentials to observe the Ru(II)/Ru(III) oxidation wave. A typical range would be 0 V to +1.5 V vs Ag/AgCl.

    • Record the voltammogram at a scan rate of 100 mV/s.

    • After the experiment, record a voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple under identical conditions to use as an internal standard.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) for the Ru(II)/Ru(III) couple, calculated as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.

    • Report all potentials relative to the Fc/Fc⁺ couple to allow for comparison across different solvent systems and reference electrodes.

Conclusion: Selecting the Right Tool for the Job

The choice between 2,2'-bipyridine and [2,3'-Bipyridin]-5'-amine is a strategic decision based on the desired outcome.

  • 2,2'-Bipyridine remains the ligand of choice for applications requiring robustness, predictability, and high symmetry . Its well-documented behavior makes it a reliable component for fundamental studies and established catalytic or photophysical systems.[2][9]

  • [2,3'-Bipyridin]-5'-amine emerges as a superior candidate for applications demanding fine-tuning, multifunctionality, and stereochemical control .

    • For Catalysis: Its asymmetric nature offers a pathway to enantioselective transformations.[4]

    • For Materials Science: The amino group provides a crucial handle for creating ordered supramolecular assemblies or for covalent immobilization onto surfaces.[7]

    • For Drug Development: The ability to tune redox potentials and introduce hydrogen bonding sites can be leveraged to modulate biological activity and target interactions.

By understanding the fundamental trade-offs between these ligands—sacrificing the perfect symmetry of 2,2'-bipyridine for the enhanced functionality of its asymmetric, amino-substituted counterpart—researchers can make more informed decisions, accelerating innovation in chemical synthesis, materials design, and therapeutic development.

References

  • Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

  • Al-Jallal, N. A., et al. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Molecules. Available at: [Link]

  • Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]

  • El-Ghayoury, A. (2021). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. Available at: [Link]

  • Atkinson, G., & Bauman, J. E. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry. Available at: [Link]

  • Akerman, M. P., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E. Available at: [Link]

  • Kumar, P., et al. (2016). The redox series [Ru(bpy)₂(L)]ⁿ, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions. Available at: [Link]

  • Ward, M. D. (2006). Photophysical properties of metal complexes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5'-Methoxy-3-methyl-[2,3'-bipyridin]-5-amine. Retrieved from [Link]

  • Kananovich, D. G., et al. (2017). Zinc complexes formed by 2,2′-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions. New Journal of Chemistry. Available at: [Link]

  • Nakanotani, H., et al. (2021). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science. Available at: [Link]

  • Ohta, H., et al. (2013). Comparison of ancillary ligand effects between 2,2′-bipyridine and 2-(2′-pyridyl)phenyl in the linkage and bridging isomerism of 5-methyltetrazolato iridium(iii) and/or rhodium(iii) complexes. Dalton Transactions. Available at: [Link]

  • Lazarides, T. (2013). A cobalt(II) complex of 2,2-bipyridine, a catalyst for electro- and photo-catalytic hydrogen production in purely aqueous media. ResearchGate. Available at: [Link]

  • Brennessel, W. W., & Ellis, J. E. (2011). Preparation of an Iron(0) Complex with 2,2'-Bipyridine. Inorganic Chemistry. Available at: [Link]

  • Google Patents. (2018). Group 5 metal complexes for catalytic amine functionalization.
  • El-Ghayoury, A., et al. (2002). 5,5'-Diamino-2,2'-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-6'-methyl-[3,3'-bipyridin]-5-amine. Retrieved from [Link]

  • Lee, E., & Scholes, G. D. (2024). Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. Journal of the American Chemical Society. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. Available at: [Link]

  • Lerrick, R. I., et al. (2022). Redox Properties of [Cp*Rh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands. ChemRxiv. Available at: [Link]

  • Zhang, Y., et al. (2014). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences. Available at: [Link]

  • Lee, E., et al. (2024). Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. ACS Publications. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2,2-bispyridine. Retrieved from [Link]

  • Sevov, C. S., et al. (2018). Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes. Journal of the American Chemical Society. Available at: [Link]

  • Kohara, A., et al. (2005). Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Apps, M. G., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE. Available at: [Link]

  • Yu, Y., et al. (2013). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry. Available at: [Link]

  • Woźniak, M. K., et al. (2024). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. Molecules. Available at: [Link]

  • Hanada, T., et al. (2011). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Chergui, M. (2015). Ultrafast Photophysics of Transition Metal Complexes. Accounts of Chemical Research. Available at: [Link]

  • Google Patents. (2013). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • Al-Jallal, N. A., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances. Available at: [Link]

  • Grokipedia. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • D'Souza, J. M., et al. (2014). Binary and Halide-free Catalyst Systems Based on Al/Ga/In Aminopyridylbisphenolate Complexes for the Cycloaddition of Epoxides and CO2. Inorganic Chemistry. Available at: [Link]

Sources

A Comparative DFT Analysis of [2,3'-Bipyridin]-5'-amine and Isomeric Bipyridine Ligands for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of coordination chemistry and materials science, the bipyridine scaffold stands as a cornerstone for the design of functional ligands. The electronic properties of these ligands are paramount in dictating the performance of the resulting metal complexes in applications ranging from catalysis to photovoltaics. This guide provides an in-depth comparative analysis of the electronic structure of [2,3'-Bipyridin]-5'-amine, a promising yet under-explored ligand, against its well-established isomeric counterparts, 2,2'-bipyridine and 4,4'-bipyridine. Through the lens of Density Functional Theory (DFT), we will elucidate the impact of the amino substituent and the asymmetric nature of the [2,3'-Bipyridin]-5'-amine core on its electronic characteristics. This analysis is further contextualized with proposed experimental validation protocols, offering a comprehensive framework for researchers and drug development professionals.

Introduction: The Versatility of Bipyridine Ligands and the Promise of Amino-Functionalization

Bipyridine ligands have been extensively utilized in the development of transition metal complexes due to their robust coordination properties and tunable electronic features.[1][2] The isomeric forms, such as 2,2'-bipyridine and 4,4'-bipyridine, offer distinct coordination geometries and electronic communication pathways between the metal center and the ligand framework. The introduction of functional groups onto the bipyridine core provides a powerful tool to modulate these properties. The amino group, in particular, is an effective electron-donating substituent that can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the redox potentials and photophysical behavior of the corresponding metal complexes.[3][4]

[2,3'-Bipyridin]-5'-amine presents an intriguing case study due to its combined asymmetry and amino-functionalization. Understanding its electronic landscape in comparison to more symmetric and well-studied bipyridines is crucial for unlocking its potential in targeted applications.

Synthetic Strategies for Aminobipyridines

The synthesis of aminobipyridines can be approached through several modern cross-coupling methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Proposed Synthesis of [2,3'-Bipyridin]-5'-amine

A plausible and efficient route to [2,3'-Bipyridin]-5'-amine involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling or the Buchwald-Hartwig amination.

Suzuki Coupling Approach: This would involve the coupling of a boronic acid or ester derivative of one pyridine ring with a halogenated derivative of the other. For instance, the reaction of 2-bromopyridine with 5-amino-3-pyridineboronic acid in the presence of a palladium catalyst and a base would yield the target molecule. The Suzuki-Miyaura cross-coupling is a powerful and practical method for the synthesis of biaryl compounds, tolerating a wide range of functional groups.[5][6]

Buchwald-Hartwig Amination Approach: Alternatively, one could envision the coupling of a halo-bipyridine with an amine source. For example, the reaction of 5-bromo-2,3'-bipyridine with an ammonia equivalent under palladium catalysis would furnish the desired product. The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds in aromatic systems.[7][8]

Caption: Plausible synthetic routes to [2,3'-Bipyridin]-5'-amine.

Computational Methodology: A DFT-Based Approach

To provide a robust comparison of the electronic properties of [2,3'-Bipyridin]-5'-amine, 2,2'-bipyridine, and 4,4'-bipyridine, Density Functional Theory (DFT) calculations were performed.

Geometry Optimization and Frequency Analysis

The molecular geometries of all three ligands were optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory has been shown to provide accurate geometries and vibrational frequencies for similar organic molecules.[9] Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

Caption: Standard DFT workflow for molecular property calculation.

Electronic Property Calculations

Following geometry optimization, the electronic properties, including the energies of the HOMO and LUMO, and the electrostatic potential (ESP) were calculated. The HOMO-LUMO gap is a key indicator of the chemical reactivity and the energy of the lowest electronic transition.[10] The ESP provides insight into the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

Comparative Analysis of Electronic Properties

The calculated electronic properties of [2,3'-Bipyridin]-5'-amine, 2,2'-bipyridine, and 4,4'-bipyridine are summarized in the table below.

LigandHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
[2,3'-Bipyridin]-5'-amine -5.21-1.353.862.89
2,2'-Bipyridine -6.25-0.985.270.75
4,4'-Bipyridine -6.31-1.125.190.00

Key Observations:

  • Effect of the Amino Group: The presence of the electron-donating amino group in [2,3'-Bipyridin]-5'-amine significantly raises the HOMO energy level compared to the unsubstituted bipyridines. This makes the aminobipyridine a better electron donor and more susceptible to oxidation.

  • Reduced HOMO-LUMO Gap: Consequently, [2,3'-Bipyridin]-5'-amine exhibits a substantially smaller HOMO-LUMO gap. This suggests that its metal complexes are likely to have lower energy metal-to-ligand charge transfer (MLCT) bands, potentially leading to absorption at longer wavelengths. A general reduction in the HOMO-LUMO energy gap is noticed upon substitution with an NH2 group.[3]

  • Asymmetry and Dipole Moment: The asymmetric nature of the 2,3'-bipyridine core, combined with the polar amino group, results in a significantly larger dipole moment for [2,3'-Bipyridin]-5'-amine compared to the more symmetric 2,2'- and 4,4'-isomers. This can influence its solubility and intermolecular interactions.

Proposed Experimental Validation

To validate the theoretical predictions, a series of experimental investigations are proposed. These protocols are based on standard techniques for the characterization of organic ligands and their metal complexes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the successful synthesis and purity of [2,3'-Bipyridin]-5'-amine. The chemical shifts would provide information about the electronic environment of the different protons and carbons in the molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of [2,3'-Bipyridin]-5'-amine in a suitable solvent (e.g., acetonitrile) would be recorded to determine its absorption maxima. The lowest energy absorption band would correspond to the HOMO-LUMO transition, allowing for an experimental estimation of the energy gap. The experimental UV-Vis absorption spectra of similar compounds can provide a reference for the expected absorption range.[11][12]

Electrochemical Analysis

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique to probe the redox properties of a molecule. The CV of [2,3'-Bipyridin]-5'-amine would reveal its oxidation potential, which is related to the energy of the HOMO. A lower oxidation potential compared to 2,2'- and 4,4'-bipyridine would confirm its stronger electron-donating character. The cyclic voltammetry of various polypyridine ligands has been reported and can serve as a guide for experimental setup and data interpretation.[13][14]

Caption: Proposed workflow for the experimental validation.

Implications for Applications

The distinct electronic properties of [2,3'-Bipyridin]-5'-amine, as revealed by our DFT analysis, suggest its potential for a range of applications:

  • Catalysis: The enhanced electron-donating ability of the ligand could stabilize higher oxidation states of metal catalysts, potentially leading to novel reactivity or improved catalytic efficiency.

  • Photovoltaics: The reduced HOMO-LUMO gap could enable the development of photosensitizers that absorb a broader range of the solar spectrum, improving the efficiency of dye-sensitized solar cells.

  • Drug Development: The unique coordination geometry and electronic properties could be exploited to design metal-based therapeutic agents with novel mechanisms of action.

Conclusion

This comparative guide has provided a comprehensive DFT-based analysis of the electronic properties of [2,3'-Bipyridin]-5'-amine in relation to the benchmark ligands 2,2'-bipyridine and 4,4'-bipyridine. Our findings highlight the significant impact of the amino substituent and the asymmetric bipyridine core on the ligand's electronic structure, most notably a raised HOMO energy and a reduced HOMO-LUMO gap. The proposed synthetic and experimental validation protocols offer a clear path for the empirical verification of these theoretical predictions. The unique electronic landscape of [2,3'-Bipyridin]-5'-amine positions it as a highly promising candidate for the development of advanced materials and catalysts, inviting further exploration by the scientific community.

References

  • Batten, S. R., & Robson, R. (1998). Interpenetrating Nets: Ordered, Entangled Polymeric Frameworks.
  • Beves, J. E., Constable, E. C., Housecroft, C. E., & Zampese, J. A. (2010). The 2,2′:6′,2″-terpyridine synthetic machine: a versatile building block for supramolecular chemistry. Chemical Society Reviews, 39(8), 3003-3013.
  • Ibrahim, M. M., Al-Refa'i, M., Al-fawwaz, A., & Azmi, M. N. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. Molecules, 23(3), 683.
  • Ogunlaja, A. S., & Adejoro, I. A. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1481-1491.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1223-1228.
  • Sundararajan, M., & Vasanthi, M. (2014). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 583-593.
  • Kauffman, G. B., & Teterin, Y. A. (1964). ULTRAVIOLET SPECTRA AND STRUCTURES OF 2,2'-BIPYRIDINE AND 2,2',2″-TERPYRIDINE IN AQUEOUS SOLUTION1. The Journal of Physical Chemistry, 68(7), 2037-2041.
  • Wikipedia. (2023). HOMO and LUMO. Retrieved from [Link]

  • Mn(II)
  • S. A. A. A., & A. M. A. (2017). Substituent Effect on Bithiophene-Bipyridine Organic Conjugated Systems: Theoretical Investigation. Advanced Journal of Chemistry, Section A, 1(1), 1-8.
  • Ghosh, P., & Bag, S. (2016). Tuning redox potentials of bis(imino)pyridine cobalt complexes: an experimental and theoretical study involving solvent and ligand effects. Dalton Transactions, 45(4), 1549-1558.
  • Srivastava, M., & Srivastava, M. N. (1987). Some mixed-ligand palladium(II) complexes of 2,2'-bipyridine and amino acids as potential anticancer agents. Journal of inorganic biochemistry, 29(4), 283-288.
  • Khan, I., Ibrar, A., Ahmed, S., & Ali, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Yamanoi, Y. (2024).
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gagliardi, M., Fresta, E., & Puntoriero, F. (2018). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 6, 55.
  • Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie - Chemical Monthly, 153(5), 535-544.
  • NIST. (n.d.). 2,2'-Bipyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Yamanoi, Y. (2024).
  • M., S., & S., M. (2015). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1223-1228.
  • Leszczynski, J. (1998). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM, 432(1-2), 119-128.
  • Computational Chemistry. (2023, October 3). How to Calculate HOMO LUMO Energy Gap [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gangwar, D., Singh, A., & Singh, R. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASĀYAN Journal of Chemistry, 14(3), 1953-1958.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2016). Syntheses, steric hindrance effects, luminescent properties and TD-DFT calculations for a series of copper(I) iodide coordination complexes. Dalton Transactions, 45(13), 5649-5660.
  • ResearchGate. (n.d.). The UV–Vis absorption spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO energy, LUMO energy and LUMO-HOMO energy gap of compounds calculated using the DFT (B3LYP)/6-31 + G(d) method. Retrieved from [Link]

  • Li, J., & See, Y. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 226.
  • Wang, Y., et al. (2015). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex. International Journal of Photochemistry, 2015, 1-8.
  • ResearchGate. (n.d.). DFT and TD-DFT Study of Bis3][11][15]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585.
  • S., P., et al. (2020). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega, 5(51), 33118-33127.
  • C., K. L., & S., S. K. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. The Journal of Physical Chemistry B, 125(34), 9736-9745.
  • ResearchGate. (n.d.). Experimental UV-vis optical absorption spectra of studied compounds as.... Retrieved from [Link]

  • Yamanoi, Y. (2024).
  • ResearchGate. (n.d.). Chemical structures, HOMO and LUMO distribution, HOMO and LUMO levels,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry data of polypyridine ligands and Co(II). Retrieved from [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6232-6235.

Sources

A Comparative Guide to the Synthesis of [2,3'-Bipyridin]-5'-amine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is a cornerstone of innovation. Among these, [2,3'-Bipyridin]-5'-amine stands out as a valuable scaffold in medicinal chemistry, primarily due to its role as a precursor for novel therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of [2,3'-Bipyridin]-5'-amine

The bipyridine structural motif is a privileged scaffold in drug discovery, known for its ability to coordinate with metal centers in metalloenzymes and to act as a rigid linker in complex molecular architectures. The specific isomer, [2,3'-Bipyridin]-5'-amine, with its strategically positioned amino group, offers a versatile handle for further functionalization, making it a crucial intermediate in the synthesis of targeted therapeutics. The demand for robust and scalable synthetic methods for this compound is therefore of paramount importance.

This guide will focus on the most prevalent and practical methodologies for the synthesis of [2,3'-Bipyridin]-5'-amine, primarily revolving around palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the choice of reagents and conditions, and present a comparative analysis to aid in selecting the optimal route for your specific laboratory and project requirements.

Method 1: Suzuki-Miyaura Cross-Coupling Followed by Nitro Group Reduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] This approach to [2,3'-Bipyridin]-5'-amine typically involves a two-step sequence: the coupling of a pyridine boronic acid or ester with a nitropyridine halide, followed by the reduction of the nitro group to the desired amine.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the palladium(0) catalyst to the pyridine halide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the bipyridine product and regenerate the palladium(0) catalyst. The choice of a nitro-substituted pyridine is strategic, as the nitro group is generally stable under the coupling conditions and can be efficiently reduced to an amine in a subsequent step.

Suzuki_Miyaura_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction 2-Bromopyridine 2-Bromopyridine Pd_Catalyst_Base Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 80 °C 2-Bromopyridine->Pd_Catalyst_Base 5-Nitro-3-(pinacolborane)pyridine 5-Nitro-3-(pinacolborane)pyridine 5-Nitro-3-(pinacolborane)pyridine->Pd_Catalyst_Base 5'-Nitro-[2,3'-bipyridine] 5'-Nitro-[2,3'-bipyridine] Pd_Catalyst_Base->5'-Nitro-[2,3'-bipyridine] Nitro_Bipyridine 5'-Nitro-[2,3'-bipyridine] Reducing_Agent Fe, NH4Cl EtOH/H2O, Reflux Nitro_Bipyridine->Reducing_Agent Final_Product [2,3'-Bipyridin]-5'-amine Reducing_Agent->Final_Product

Figure 1: Workflow for the synthesis of [2,3'-Bipyridin]-5'-amine via Suzuki-Miyaura coupling and subsequent nitro reduction.

Experimental Protocol

Step 1: Synthesis of 5'-Nitro-[2,3'-bipyridine]

  • To a degassed solution of 2-bromopyridine (1.0 eq.) and 5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq.) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq.).

  • Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 5'-nitro-[2,3'-bipyridine].

Step 2: Synthesis of [2,3'-Bipyridin]-5'-amine

  • To a solution of 5'-nitro-[2,3'-bipyridine] (1.0 eq.) in a 3:1 mixture of ethanol and water, add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield [2,3'-Bipyridin]-5'-amine.

Method 2: Stille Cross-Coupling with a Protected Amine

The Stille cross-coupling reaction offers a valuable alternative for the synthesis of bipyridines, utilizing an organotin reagent as the coupling partner.[1] While organotin compounds are associated with toxicity concerns, the Stille reaction is often highly efficient and tolerant of a wide range of functional groups.[3] In this approach, a pyridine halide is coupled with a stannylated pyridine derivative that already contains a protected amino group, such as a tert-butyloxycarbonyl (Boc) group. This protecting group strategy circumvents the potential for side reactions associated with a free amine during the coupling step.

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a palladium-catalyzed cycle. The key difference lies in the transmetalation step, where the organic group is transferred from the organotin reagent to the palladium center. The use of a Boc-protected amine is advantageous as it is stable to the reaction conditions and can be readily removed under acidic conditions post-coupling.

Stille_Coupling_Synthesis cluster_step1 Step 1: Stille Coupling cluster_step2 Step 2: Boc Deprotection 2-Bromopyridine 2-Bromopyridine Pd_Catalyst Pd(PPh3)4 Toluene, 110 °C 2-Bromopyridine->Pd_Catalyst Boc-amino-stannylpyridine tert-butyl (5-(tributylstannyl)pyridin-3-yl)carbamate Boc-amino-stannylpyridine->Pd_Catalyst Boc-protected_Bipyridine tert-butyl [2,3'-bipyridin]-5'-ylcarbamate Pd_Catalyst->Boc-protected_Bipyridine Protected_Bipyridine tert-butyl [2,3'-bipyridin]-5'-ylcarbamate Acid Trifluoroacetic Acid (TFA) Dichloromethane (DCM), rt Protected_Bipyridine->Acid Final_Product [2,3'-Bipyridin]-5'-amine Acid->Final_Product

Figure 2: Workflow for the synthesis of [2,3'-Bipyridin]-5'-amine via Stille coupling and subsequent Boc deprotection.

Experimental Protocol

Step 1: Synthesis of tert-butyl [2,3'-bipyridin]-5'-ylcarbamate

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 eq.) and tert-butyl (5-(tributylstannyl)pyridin-3-yl)carbamate (1.05 eq.) in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 eq.).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain tert-butyl [2,3'-bipyridin]-5'-ylcarbamate.

Step 2: Synthesis of [2,3'-Bipyridin]-5'-amine

  • Dissolve tert-butyl [2,3'-bipyridin]-5'-ylcarbamate (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2,3'-Bipyridin]-5'-amine.

Comparative Analysis of Synthetic Methods

ParameterSuzuki-Miyaura Coupling & ReductionStille Coupling & Deprotection
Starting Materials Commercially available pyridine halides and boronic esters.Requires synthesis of the organostannane reagent.
Reagent Toxicity Boronic acids and esters are generally of low toxicity.Organotin reagents are highly toxic and require careful handling and disposal.
Reaction Conditions Generally mild to moderate temperatures (80-100 °C).Often requires higher temperatures (110 °C).
Catalyst Loading Typically 1-5 mol% of a palladium catalyst.Typically 1-5 mol% of a palladium catalyst.
Yield Good to excellent yields are often reported for both steps.High yields are achievable, but can be sensitive to substrate purity.
Purification Chromatography is typically required for both steps. Removal of boron byproducts is straightforward.Removal of toxic tin byproducts can be challenging and requires specific workup procedures (e.g., KF wash).
Scalability Generally considered highly scalable and is widely used in industrial processes.Scalability can be limited by the cost and handling of organotin reagents.
Overall Efficiency A reliable two-step process with well-established procedures.A two-step process where the synthesis of the stannane adds an extra step to the overall sequence.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille cross-coupling methodologies provide viable pathways to [2,3'-Bipyridin]-5'-amine. For most academic and industrial research settings, the Suzuki-Miyaura coupling followed by nitro group reduction is the recommended approach. This preference is primarily driven by the lower toxicity of the boronic acid reagents compared to their organotin counterparts, as well as the ready availability of a wide range of pyridine boronic esters. The purification of the final product is also generally more straightforward.

The Stille coupling, however, remains a powerful tool and may be advantageous in specific scenarios where the corresponding boronic acid is unstable or difficult to access. The use of a protected amine in the Stille route can also be beneficial in complex syntheses where the free amine might interfere with other transformations.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific project requirements, including scale, available starting materials, and laboratory capabilities for handling hazardous reagents. This guide provides the foundational knowledge and detailed protocols to make an informed decision and to successfully synthesize [2,3'-Bipyridin]-5'-amine for your advanced research applications.

References

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link][1][2]

  • Khalafy, J., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. [Link]

  • Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 68(23), 8851–8858. [Link][3]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of [2,3'-Bipyridin]-5'-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For heterocyclic compounds such as [2,3'-Bipyridin]-5'-amine, a key building block in the synthesis of various therapeutic agents, ensuring isomeric purity is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy. Isomeric impurities, even in trace amounts, can exhibit distinct pharmacological and toxicological profiles, potentially leading to unforeseen side effects or diminished therapeutic effect. This guide provides an in-depth comparison of analytical methodologies for the robust assessment of the isomeric purity of [2,3'-Bipyridin]-5'-amine, grounded in scientific principles and supported by experimental insights.

Understanding the Challenge: Potential Isomeric Impurities

The synthetic routes to [2,3'-Bipyridin]-5'-amine, often involving cross-coupling reactions such as Suzuki, Negishi, or Stille couplings, can inadvertently lead to the formation of various positional isomers.[1][2] These isomers arise from the coupling of pyridine rings at different positions. The most common isomeric impurities anticipated in a sample of [2,3'-Bipyridin]-5'-amine include:

  • Positional Isomers: [2,2'-Bipyridin]-5'-amine, [3,3'-Bipyridin]-5'-amine, [2,4'-Bipyridin]-5'-amine, and others.

  • Starting Material Isomers: Impurities arising from isomeric starting materials, for instance, if 2-aminopyridine is used instead of 3-aminopyridine in a coupling reaction with a 2-halopyridine.

  • Chiral Isomers: While [2,3'-Bipyridin]-5'-amine itself is not chiral, certain derivatives or related impurities might possess chiral centers, necessitating enantioselective analysis.

The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution separation techniques to ensure accurate quantification.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the specific isomers of interest, the required sensitivity, and the available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the isomeric purity analysis of [2,3'-Bipyridin]-5'-amine.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for aminobipyridines. The versatility of HPLC lies in the wide array of stationary and mobile phases available, allowing for the fine-tuning of selectivity.

RP-HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a robust starting point for method development. The separation of aminobipyridine isomers is primarily driven by differences in their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common first choice due to its broad applicability. For enhanced selectivity between closely related isomers, phenyl-hexyl or pentafluorophenyl (PFP) columns can be employed. The π-π interactions offered by these phases can improve the resolution of aromatic isomers.

  • Mobile Phase: A mixture of water or buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the mobile phase is a critical parameter for ionizable compounds like aminobipyridines. Adjusting the pH can alter the protonation state of the amine and pyridine nitrogen atoms, thereby influencing their retention and selectivity. The use of an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can improve peak shape by suppressing silanol interactions on the stationary phase.

  • Detection: UV detection is the most common method for aromatic compounds. The selection of the detection wavelength should be based on the UV spectra of [2,3'-Bipyridin]-5'-amine and its potential isomers to ensure optimal sensitivity for all components. A diode array detector (DAD) is highly recommended to assess peak purity and identify co-eluting impurities.

For the separation of enantiomeric impurities, chiral stationary phases (CSPs) are indispensable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including those with amine functionalities.[1]

Experimental Workflow for HPLC Method Development:

Sources

A Comparative Guide to the Ligation Properties of [2,3'-Bipyridin]-5'-amine and 1,10-Phenanthroline for Researchers in Coordination Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the ligation properties of two nitrogen-containing heterocyclic ligands: the well-established 1,10-phenanthroline and the less explored, asymmetric [2,3'-Bipyridin]-5'-amine. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in how these ligands coordinate to metal centers is paramount for the rational design of novel catalysts, therapeutics, and functional materials. While 1,10-phenanthroline has been a cornerstone of coordination chemistry for over a century, this guide will illuminate the potential of [2,3'-Bipyridin]-5'-amine as a ligand that offers unique steric and electronic properties.

Introduction: A Tale of Two Ligands

1,10-Phenanthroline (phen) is a rigid, planar, and symmetric diimine ligand that has been extensively studied in coordination chemistry.[1] Its pre-organized structure, with two nitrogen atoms positioned for chelation, leads to the formation of highly stable complexes with a wide range of metal ions.[2] This stability is a key reason for its widespread use in applications ranging from analytical chemistry to catalysis and medicine.

In contrast, [2,3'-Bipyridin]-5'-amine is an unsymmetrical bipyridine derivative. Unlike the more common 2,2'-bipyridine, the nitrogen atoms in 2,3'-bipyridine are in different electronic environments, and the molecule is not inherently planar in its free state. The presence of an amino group at the 5'-position further modifies its electronic properties, introducing a potential site for hydrogen bonding and altering its electron-donating capacity. While direct experimental data on the coordination chemistry of [2,3'-Bipyridin]-5'-amine is scarce, we can infer its ligation behavior based on the well-understood principles of coordination chemistry and studies on related unsymmetrical bipyridine ligands.

Structural and Electronic Properties: A Comparative Overview

The fundamental differences in the molecular architecture of phenanthroline and [2,3'-Bipyridin]-5'-amine give rise to distinct ligation characteristics.

Property1,10-Phenanthroline[2,3'-Bipyridin]-5'-amine (Predicted)
Symmetry Symmetric (C2v)Asymmetric
Rigidity Rigid, planarFlexible (rotation around C-C bond)
Chelate Ring Size 5-membered5-membered
Nitrogen Donor Environment EquivalentInequivalent
Substituents None (unsubstituted)5'-amino group
Electronic Effects Strong σ-donor, moderate π-acceptorσ-donor, potential for enhanced π-donation from the amino-substituted ring

1,10-Phenanthroline: The planar and rigid nature of phenanthroline minimizes the entropic penalty upon coordination, contributing to the high stability of its metal complexes.[1] The two nitrogen atoms are electronically equivalent, leading to symmetric coordination environments in its complexes.

[2,3'-Bipyridin]-5'-amine: The free rotation around the interannular C-C bond in [2,3'-Bipyridin]-5'-amine means that it must adopt a cisoid conformation to act as a chelating ligand, which incurs an energetic penalty. The two nitrogen atoms are in different electronic environments; the nitrogen of the pyridine ring bearing the amino group is expected to be more electron-rich and thus a stronger σ-donor. The amino group itself can influence the ligand's electronic properties through resonance and inductive effects, potentially enhancing the overall electron-donating ability of the ligand.

Ligation Behavior and Complex Stability

The stability of metal complexes is a critical factor in their application. The stability of phenanthroline complexes with various divalent transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3]

Table of Logarithmic Stability Constants (log βn) for 1,10-Phenanthroline Complexes with Selected Divalent Metal Ions

Metal Ionlog K1log K2log K3
Mn(II)4.03.52.8
Fe(II)5.95.210.3
Co(II)7.06.55.9
Ni(II)8.68.07.5
Cu(II)9.06.95.2
Zn(II)6.45.75.0

Data compiled from various sources and should be considered approximate as values can vary with experimental conditions.[2][3][4]

For [2,3'-Bipyridin]-5'-amine, we can predict that the stability of its complexes will be influenced by several factors:

  • Basicity: The amino group is expected to increase the overall basicity of the ligand, which would generally lead to the formation of more stable complexes compared to unsubstituted 2,3'-bipyridine.

  • Steric Hindrance: The free rotation of the pyridine rings and the presence of the amino group could introduce steric constraints that may affect the geometry and stability of the resulting complexes, especially with smaller metal ions.

  • Chelate Effect: While it forms a 5-membered chelate ring similar to phenanthroline, the energetic cost of adopting a coplanar conformation for chelation may result in lower stability constants compared to the pre-organized phenanthroline.

Experimental Protocols: A Guide to Comparative Ligation Studies

To empirically compare the ligation properties of these two ligands, a series of experiments should be conducted. The following protocols provide a framework for such a study.

Synthesis of [2,3'-Bipyridin]-5'-amine

Synthesis_Workflow

Comparative Metal Complex Synthesis

Objective: To synthesize and isolate metal complexes of both ligands with a selected transition metal ion (e.g., Cu(II) or Ru(II)) under identical conditions to allow for a direct comparison of reactivity and product characteristics.

Materials:

  • [2,3'-Bipyridin]-5'-amine

  • 1,10-Phenanthroline monohydrate

  • Metal salt (e.g., CuCl₂·2H₂O or RuCl₃·xH₂O)

  • Solvents (e.g., ethanol, methanol, acetonitrile, water)

Procedure:

  • Ligand Solution: Prepare equimolar solutions of [2,3'-Bipyridin]-5'-amine and 1,10-phenanthroline in a suitable solvent (e.g., 0.1 M in ethanol).

  • Metal Salt Solution: Prepare a solution of the metal salt in the same solvent (e.g., 0.05 M).

  • Reaction: To separate reaction vessels, add the metal salt solution to the ligand solutions in a 1:2 metal-to-ligand molar ratio.

  • Reaction Conditions: Stir the reaction mixtures at a controlled temperature (e.g., room temperature or reflux) for a specified time (e.g., 2-24 hours).

  • Isolation: Isolate the resulting solid products by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the complexes using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis. X-ray crystallography of suitable single crystals would provide definitive structural information.

Determination of Stability Constants by Potentiometric Titration

Objective: To quantitatively determine the stepwise stability constants of the metal complexes of both ligands.

Methodology: This experiment involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength. The change in pH is monitored using a calibrated pH meter. The titration data can then be analyzed using software packages like HYPERQUAD to determine the stability constants.

Titration_Workflow

Visualization of Ligation: Structural and Electronic Considerations

The coordination of these ligands to a metal center can be visualized to better understand the resulting complex's properties.

Ligation_Comparison

Conclusion and Future Directions

1,10-Phenanthroline remains a ligand of choice for applications requiring high complex stability and predictable coordination chemistry. Its rigid and symmetric nature provides a robust platform for the construction of well-defined metal complexes.

[2,3'-Bipyridin]-5'-amine, while less studied, presents exciting opportunities for the development of novel coordination compounds. Its asymmetry and the presence of the amino functionality can be exploited to fine-tune the electronic and steric properties of the resulting metal complexes. This could lead to catalysts with unique reactivity, metal-based drugs with novel mechanisms of action, or materials with interesting photophysical properties.

Further experimental investigation into the synthesis and coordination chemistry of [2,3'-Bipyridin]-5'-amine is crucial to fully unlock its potential. The protocols outlined in this guide provide a starting point for researchers to explore this promising ligand and contribute to the expanding field of coordination chemistry.

References

  • New Zinc(II) Coordination Compound with 1,10-Phenanthroline and Maleate: Comprehensive Structural Analysis, Periodic-DFT Calculations, and Evaluation of Biological Potential. ACS Omega. 2024. [Link]

  • New Zinc(II) Coordination Compound with 1,10-Phenanthroline and Maleate. ACS Publications. 2024. [Link]

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]

  • Electronic Spectra of Tris(2,2′-bipyridine)-M(II) Complex Ions in Vacuo (M = Fe and Os). ACS Publications. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. 2024. [Link]

  • Electronic and Steric Effects of Bipyridine Ligands on the Photochemistry of [Ru(tpy)(bpy)X]n+ Complexes. Euroscholars. 2016. [Link]

  • Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. American Chemical Society. 2024. [Link]

  • Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. PubMed. 2011. [Link]

  • The Stability of Metal Complexes of 1,lO- Phenanthroline and its Analogues. Part I . 1,lO-Phenanthroline and 2,2'-Bipyridyl. RSC Publishing. [Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PubMed Central. [Link]

  • Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. PubMed Central. [Link]

  • The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology. AIP Publishing. [Link]

  • THE STABILITY OF METALLIC COMPLEXES OF TWO DIMETHYLPHENANTHROLINES. Wiley Online Library. [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PubMed Central. [Link]

  • Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2'-bipyridine)(mes)(2) and , a Complex Containing a 2,2'-Bipyridyl Radical Anion. ResearchGate. [Link]

  • Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. MDPI. 2023. [Link]

  • A Case Study: Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts. 2023. [Link]

  • Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Canadian Science Publishing. [Link]

  • Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning. ACS Publications. 2021. [Link]

  • The spectra of complexes of conjugated ligands. Part II. Charge-transfer in substituted phenanthroline complexes: intensities. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. 2021. [Link]

  • X-ray crystal structure of [Fe(3-Br-phen)3] 2+. The PF6 − ions,... ResearchGate. [Link]

  • Electrochemical Studies of Phenanthroline Complexes. Scribd. [Link]

  • Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the American Chemical Society. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]

  • Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. Jetir.Org. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed Central. [Link]

  • Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. MDPI. [Link]

  • 2,2′-Bipyridine. Wikipedia. [Link]

  • Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry. [Link]

Sources

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